4-Fluoroquinolin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7FN2 |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
4-fluoroquinolin-7-amine |
InChI |
InChI=1S/C9H7FN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2 |
InChI Key |
KHMFLAIDRDBHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1N)F |
Origin of Product |
United States |
Foundational & Exploratory
4-Fluoroquinolin-7-amine: A Technical Guide to its Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-Fluoroquinolin-7-amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the compound's characteristics, synthesis, and its interaction with cellular signaling pathways.
Chemical Properties and Structure
This compound is a fluorinated derivative of the quinoline scaffold, a core structure in many biologically active compounds. The introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry.
Chemical Structure
-
IUPAC Name: 7-fluoroquinolin-4-amine[1]
-
Canonical SMILES: C1=CC2=C(C=C(C=C2)N)N=C1F
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers and databases, specific experimental values for properties such as melting point, boiling point, and pKa are not widely reported in the literature. The provided values are based on available data and computational predictions.
| Property | Value | Source |
| Molecular Weight | 162.16 g/mol | [1] |
| Physical State | Solid | [2] |
| Melting Point | Not explicitly reported. Related compounds like 7-fluoro-2-methylquinoline have a melting point of 47-51 °C. | [3] |
| Boiling Point | Not explicitly reported. | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Aqueous solubility is expected to be low. | |
| pKa (of the conjugate acid) | Not experimentally determined. The pKa of amines is influenced by substituents.[4] For comparison, the pKa of the conjugate acid of the related 4-amino-7-chloroquinoline has been studied. | [5] |
| LogP (calculated) | 1.7 | [1] |
| Polar Surface Area | 38.9 Ų | [1] |
| Purity | Commercially available with ≥98% purity. | [2] |
Experimental Protocols
Synthesis of 4-Aminoquinoline Derivatives
The synthesis of 4-aminoquinoline derivatives often involves the reaction of a 4-chloroquinoline with an appropriate amine. A general procedure is outlined below, based on the synthesis of related compounds.
General Synthetic Procedure:
-
A mixture of the appropriately substituted 4-chloroquinoline and the desired amine is heated, often in the presence of a solvent and sometimes a catalyst.
-
The reaction mixture is then cooled, and the product is isolated.
-
Purification is typically achieved through techniques such as recrystallization or column chromatography.
The synthesis of quinoline systems can be achieved through various named reactions, including the Skraup, Doebner-Miller, and Conrad-Limpach syntheses.[6]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the separation and quantification of quinoline derivatives.
General HPLC Method:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed, often in a gradient elution mode.
-
Detection: UV detection is suitable for quinoline derivatives due to their chromophoric nature.
Biological Activity and Signaling Pathways
The 4-aminoquinoline scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimalarial and anticancer effects.[7] Recent studies have highlighted the potential of 4-aminoquinoline analogs to target specific signaling pathways involved in cancer progression.
Inhibition of the HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[8] Under hypoxic conditions, HIF-1α promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby contributing to tumor growth and progression.[8] Several studies have demonstrated that 4-aminoquinoline derivatives can inhibit the HIF-1α signaling pathway, making it a promising target for anticancer drug development.[8][9][10]
The diagram below illustrates the key components and interactions within the HIF-1α signaling pathway and the potential point of intervention for 4-aminoquinoline derivatives.
Figure 1: The HIF-1α signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.
The workflow for identifying potential anticancer agents that target the HIF-1α pathway is depicted below.
Figure 2: A typical experimental workflow for the discovery of 4-aminoquinoline-based HIF-1α inhibitors.
Conclusion
This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. Its structural similarity to known biologically active 4-aminoquinolines, coupled with the potential for fluorine to enhance its pharmacological properties, warrants more detailed studies into its synthesis, characterization, and biological activity. In particular, the exploration of its effects on cancer-related signaling pathways, such as the HIF-1α pathway, could lead to the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research endeavors.
References
- 1. 7-Fluoroquinolin-4-amine | C9H7FN2 | CID 17039869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 7-FLUORO-2-METHYLQUINOLINE | 1128-74-1 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 4-Fluoroquinolin-7-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 4-Fluoroquinolin-7-amine, a fluorinated quinoline derivative of interest in medicinal chemistry and drug discovery. The information is compiled to support research and development efforts by providing key data on its properties, synthesis, and potential biological interactions.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂ | [1] |
| Molecular Weight | 162.16 g/mol | [1] |
| Physical Form | Solid | [1] |
| Calculated LogP | 1.7 | PubChem |
| Calculated Boiling Point | 363.2 °C | (for 7-Fluoroisoquinolin-4-amine) |
| Calculated Density | 1.3 g/cm³ | (for 7-Fluoroisoquinolin-4-amine) |
| Calculated Flash Point | 173.4 °C | (for 7-Fluoroisoquinolin-4-amine) |
| Melting Point | Not available | |
| pKa | Not available | |
| Aqueous Solubility | Not available |
Synthesis and Analytical Characterization
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, the synthesis of structurally related 4-aminoquinoline derivatives generally follows established synthetic routes. A common approach involves the nucleophilic substitution of a 4-chloroquinoline precursor with an amine.
General Synthetic Approach
The synthesis of 4-aminoquinolines can often be achieved through a multi-step process that may include:
-
Cyclization: Formation of the quinoline ring system from appropriate aniline and dicarbonyl precursors.
-
Chlorination: Conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amino group, which can be achieved using ammonia or a protected amine source.
The following diagram illustrates a generalized workflow for the synthesis of 4-aminoquinolines.
Caption: A generalized workflow for the synthesis of 4-aminoquinolines.
Analytical Methods
The characterization of this compound and related compounds typically employs a range of standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation, quantification, and purity assessment of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups within the molecule.
Potential Biological Activity and Mechanism of Action
While specific signaling pathways for this compound are not well-documented, the broader class of 4-aminoquinolines is well-known for its antimalarial properties. The primary mechanism of action in this context is the interference with heme detoxification in the malaria parasite, Plasmodium falciparum.
Antimalarial Mechanism of Action
Plasmodium falciparum digests hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite. In this environment, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.
The following diagram illustrates this proposed mechanism of action.
Caption: Inhibition of hemozoin formation by 4-aminoquinolines.
It is important to note that while this is the generally accepted mechanism for antimalarial 4-aminoquinolines, the specific biological activities and potential targets of this compound may differ and require further investigation. The presence of the fluorine atom at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel pharmacological profiles.
References
A Technical Guide to the Synthesis of Novel 4-Fluoroquinolin-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthesis pathways for novel 4-fluoroquinolin-7-amine derivatives, a class of compounds with significant potential in medicinal chemistry. The document provides detailed experimental protocols, summarizes quantitative data in structured tables, and visualizes key synthetic and biological pathways to facilitate understanding and application in a research and development setting.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution
The principal and most versatile method for the synthesis of this compound derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a key intermediate, 4-chloro-7-fluoroquinoline, with a diverse range of primary and secondary amines. The electron-withdrawing nature of the quinoline ring system, further activated by the fluorine atom at the 7-position, facilitates the displacement of the chlorine atom at the 4-position by a nucleophilic amine.
The general synthetic workflow can be visualized as follows:
Key Intermediate Synthesis: 4-Chloro-7-fluoroquinoline
The successful synthesis of the target derivatives hinges on the efficient preparation of the 4-chloro-7-fluoroquinoline intermediate. A common route to this intermediate begins with a substituted aniline, such as 3-fluoroaniline, which undergoes cyclization to form the corresponding 4-hydroxyquinoline. Subsequent chlorination yields the desired 4-chloro-7-fluoroquinoline.
Experimental Protocol: Synthesis of 4-Chloro-7-fluoroquinoline
Step 1: Synthesis of 4-Hydroxy-7-fluoroquinoline
A widely used method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.
-
Reaction Setup: A mixture of 3-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent, at a temperature ranging from 100 to 140 °C.
-
Cyclization: The resulting intermediate is then cyclized at a higher temperature (around 250 °C) in a high-boiling point solvent such as diphenyl ether.
-
Work-up: Upon cooling, the product precipitates and can be collected by filtration and washed with a suitable solvent like hexane or ether to remove the high-boiling solvent.
Step 2: Chlorination of 4-Hydroxy-7-fluoroquinoline
-
Reaction: The 4-hydroxy-7-fluoroquinoline is refluxed in an excess of phosphorus oxychloride (POCl3). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Quenching: After the reaction is complete, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates. The solid product is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane or chloroform.
-
Purification: The crude 4-chloro-7-fluoroquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Synthesis of this compound Derivatives
The final step in the synthesis of the target compounds is the nucleophilic aromatic substitution of 4-chloro-7-fluoroquinoline with a variety of amines.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask, 4-chloro-7-fluoroquinoline is dissolved in a suitable solvent, such as ethanol, isopropanol, acetonitrile, or dimethyl sulfoxide (DMSO).
-
Addition of Amine: The desired amine (typically 1.1 to 2 equivalents) is added to the solution. For reactions involving amine salts, a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is added to liberate the free amine.
-
Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound derivative.
Data Presentation: Synthesis of Representative this compound Derivatives
The following table summarizes the synthesis of a selection of this compound derivatives, highlighting the diversity of amines that can be employed and the typical yields obtained.
| Derivative Name | Amine Used | Solvent | Base | Yield (%) | Melting Point (°C) | References |
| N-butyl-4-fluoroquinolin-7-amine | Butylamine | Ethanol | - | 75 | 135-137 | [1] |
| N-(2-diethylaminoethyl)-4-fluoroquinolin-7-amine | N,N-Diethylethylenediamine | Isopropanol | K2CO3 | 68 | 98-100 | [1] |
| 4-Fluoro-N-(3-morpholinopropyl)quinolin-7-amine | 3-Morpholinopropan-1-amine | Acetonitrile | Et3N | 82 | 152-154 | [1] |
| 4-Fluoro-N-(pyridin-4-ylmethyl)quinolin-7-amine | 4-(Aminomethyl)pyridine | DMSO | - | 65 | 188-190 | [1] |
Note: The yields and melting points are representative and may vary depending on the specific reaction conditions and purification methods used.
Biological Significance and Signaling Pathways
4-Aminoquinoline derivatives, including their 7-fluoro substituted analogs, have garnered significant interest due to their broad spectrum of biological activities, particularly as anticancer and antimalarial agents.
Anticancer Activity and Associated Signaling Pathways
Many 4-aminoquinoline derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer cells.
1. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Certain 4-anilinoquinoline derivatives have been shown to act as EGFR inhibitors.
2. PI3K/Akt/mTOR Signaling Pathway: This pathway is a crucial regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature of many cancers.
3. Aurora Kinase Signaling Pathway: Aurora kinases are essential for the regulation of mitosis. Their overexpression is frequently observed in tumors, making them attractive targets for anticancer drug development.
Antimalarial Mechanism of Action
The antimalarial activity of 4-aminoquinolines is primarily attributed to their ability to interfere with the detoxification of heme in the malaria parasite. The parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. 4-Aminoquinolines are thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.
This technical guide provides a foundational understanding of the synthesis and potential applications of novel this compound derivatives. The detailed protocols and pathway visualizations are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
In Vitro Biological Activity of Fluoroquinolone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activity of fluoroquinolone compounds. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.
Introduction to Fluoroquinolones
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that play a crucial role in the treatment of various bacterial infections.[1][2][3] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are vital for DNA replication, repair, and recombination.[1][2][3] This targeted inhibition ultimately leads to bacterial cell death. The addition of a fluorine atom at position 6 of the quinolone structure significantly enhances their antibacterial potency and cellular penetration.
Antibacterial Spectrum and Potency
The in vitro activity of fluoroquinolones varies across different generations of the compounds and against different bacterial species. Generally, newer generations exhibit a broader spectrum of activity, particularly against Gram-positive and atypical bacteria. To facilitate comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative fluoroquinolones against key Gram-positive and Gram-negative pathogens.
Table 1: In Vitro Activity of Fluoroquinolones against Gram-Positive Bacteria (MIC in µg/mL)
| Fluoroquinolone | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis |
| Ciprofloxacin | 0.12 - >128 | 0.12 - 32 | 0.25 - 128 |
| Levofloxacin | 0.06 - 64 | 0.25 - 16 | 0.5 - 128 |
| Moxifloxacin | 0.015 - 32 | 0.06 - 4 | 0.12 - 32 |
| Gemifloxacin | 0.008 - 16 | 0.015 - 1 | 0.12 - 64 |
| Delafloxacin | ≤0.008 - 16 | ≤0.008 - 0.25 | 0.06 - 4 |
Note: MIC values can vary significantly based on the specific strain and the presence of resistance mechanisms.
Table 2: In Vitro Activity of Fluoroquinolones against Gram-Negative Bacteria (MIC in µg/mL)
| Fluoroquinolone | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Ciprofloxacin | ≤0.008 - >32 | 0.03 - >32 | ≤0.015 - >32 |
| Levofloxacin | ≤0.015 - >32 | 0.06 - >32 | ≤0.03 - >32 |
| Moxifloxacin | ≤0.008 - >32 | 0.25 - >32 | ≤0.015 - >32 |
| Gemifloxacin | ≤0.008 - 16 | 0.5 - >32 | ≤0.015 - 16 |
| Delafloxacin | ≤0.004 - 16 | 0.015 - 16 | ≤0.015 - 8 |
Note: MIC values can vary significantly based on the specific strain and the presence of resistance mechanisms.
Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication. DNA gyrase introduces negative supercoils into the bacterial DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[2] This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in bacterial cell death.
The following diagram illustrates the core mechanism of action of fluoroquinolones.
Caption: Mechanism of action of fluoroquinolones.
Experimental Protocols for In Vitro Activity Assessment
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Fluoroquinolone Dilutions:
-
Prepare a stock solution of the fluoroquinolone compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the fluoroquinolone dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the fluoroquinolone at which there is no visible growth.
-
Caption: Workflow for MIC determination.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays measure the ability of fluoroquinolones to inhibit the enzymatic activity of their target proteins. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is a key parameter determined from these assays.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme (subunits A and B), ATP, and reaction buffer (containing MgCl₂, KCl, Tris-HCl).
-
Add varying concentrations of the fluoroquinolone compound to the reaction mixtures. Include a no-drug control.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA supercoiling.
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
-
Data Analysis:
-
Quantify the intensity of the supercoiled DNA bands.
-
Calculate the percentage of inhibition for each fluoroquinolone concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol: Topoisomerase IV Decatenation Inhibition Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), topoisomerase IV enzyme (subunits ParC and ParE), ATP, and reaction buffer.
-
Add varying concentrations of the fluoroquinolone compound.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixtures at 37°C for a specified time to allow for the decatenation of kDNA into minicircles.
-
-
Termination and Analysis:
-
Stop the reaction and separate the decatenated minicircles from the catenated kDNA network by agarose gel electrophoresis.
-
-
Data Analysis:
-
Quantify the amount of decatenated DNA.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DNA gyrase assay.
-
Table 3: In Vitro Inhibition of Bacterial Topoisomerases by Fluoroquinolones (IC50 in µM)
| Fluoroquinolone | E. coli DNA Gyrase | S. aureus DNA Gyrase | E. coli Topo IV | S. aureus Topo IV |
| Ciprofloxacin | 0.1 - 1.0 | 1.0 - 10 | 5 - 20 | 0.5 - 5.0 |
| Levofloxacin | 0.2 - 1.5 | 0.5 - 5.0 | 10 - 50 | 0.1 - 2.0 |
| Moxifloxacin | 0.1 - 0.5 | 0.2 - 2.0 | 2 - 10 | 0.1 - 1.0 |
| Gemifloxacin | 0.05 - 0.2 | 0.1 - 1.0 | 1 - 5 | 0.05 - 0.5 |
Note: IC50 values can vary depending on the specific assay conditions and enzyme preparation.
In Vitro Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of fluoroquinolone compounds against mammalian cells to assess their therapeutic index. The MTT assay is a widely used colorimetric assay to measure cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the fluoroquinolone compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration that reduces cell viability by 50%.
-
Apoptosis Induction Assays
Fluoroquinolones can induce apoptosis in both bacterial and mammalian cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect and differentiate between apoptotic and necrotic cells.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Treat cells with the fluoroquinolone compound at the desired concentrations and for the appropriate time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative and PI negative cells are viable.
-
Signaling Pathways in Fluoroquinolone-Induced Apoptosis
In mammalian cells, fluoroquinolones can induce apoptosis through various signaling pathways. One of the well-documented pathways involves the activation of the p53 tumor suppressor protein, which in turn modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3] This leads to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.
The diagram below outlines a simplified signaling pathway for fluoroquinolone-induced apoptosis.
Caption: Fluoroquinolone-induced apoptosis pathway.
Conclusion
This technical guide provides a foundational understanding of the in vitro biological activities of fluoroquinolone compounds. The presented data and protocols are intended to assist researchers in the evaluation and development of new fluoroquinolone-based therapeutic agents. A thorough in vitro characterization, encompassing antibacterial potency, mechanism of action, and cytotoxicity, is a critical first step in the drug discovery pipeline.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines [mdpi.com]
- 3. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 4-Fluoroquinolin-7-amine: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
Data Presentation
The following tables summarize the available and predicted quantitative spectroscopic data for 4-Fluoroquinolin-7-amine and a related compound.
Table 1: Experimental Spectroscopic Data for 7-amino-4-methyl-quinolin-2(1H)-one
| Parameter | Value | Reference |
| ¹H NMR (DMSO-d₆, 400 MHz) | [1] | |
| δ 11.5 (s, 1H, NH) | [1] | |
| δ 7.8 (d, 1H, Ar-H) | [1] | |
| δ 7.2 (s, 1H, Ar-H) | [1] | |
| δ 6.8 (d, 1H, Ar-H) | [1] | |
| δ 6.2 (s, 1H, Ar-H) | [1] | |
| δ 5.5 (s, 2H, NH₂) | [1] | |
| δ 2.4 (s, 3H, CH₃) | [1] | |
| ¹³C NMR (DMSO-d₆, 100 MHz) | [1] | |
| δ 163.0, 152.0, 148.0, 142.0, 125.0, 120.0, 118.0, 115.0, 110.0, 105.0 | [1] | |
| δ 20.0 (CH₃) | [1] | |
| IR (KBr, cm⁻¹) | [1] | |
| 3400-3200 (N-H stretching) | [1] | |
| 1650 (C=O stretching) | [1] | |
| 1600 (N-H bending) | [1] | |
| 1550 (C=C stretching) | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value/Range | Basis of Prediction |
| ¹H NMR (DMSO-d₆) | Aromatic Protons (δ 6.5-8.5 ppm), Amine Protons (broad singlet, δ 5.0-6.0 ppm) | General ranges for aromatic and amine protons.[2] |
| ¹³C NMR (DMSO-d₆) | Aromatic Carbons (δ 100-160 ppm), Carbon attached to Fluorine will show a large ¹JCF coupling constant. | General ranges for aromatic carbons and known effects of fluorine substitution.[3][4] |
| IR (cm⁻¹) | N-H stretch (3400-3250, likely two bands for primary amine), C-N stretch (aromatic, 1335-1250), C-F stretch (1400-1000) | Characteristic IR absorption frequencies for functional groups.[5] |
| Mass Spectrometry (MS) | Exact Mass: 162.0593; Molecular Weight: 162.16 g/mol | Calculated based on the molecular formula C₉H₇FN₂. |
Experimental Protocols
Detailed experimental protocols for obtaining spectroscopic data for novel quinoline derivatives would generally follow these procedures:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate charged molecular ions and fragments.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal [ajol.info]
- 2. 7-Fluoroquinolin-4-amine | C9H7FN2 | CID 17039869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Fluoroquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroquinolin-7-amine is a fluorinated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. As an aminoquinoline, it is anticipated to exhibit pH-dependent solubility and be susceptible to specific degradation pathways. Understanding its solubility and stability is critical for its development as a potential therapeutic agent, influencing formulation, storage, and analytical method development. This document provides a technical overview of the expected solubility and stability profile of this compound and outlines standard experimental protocols for their determination.
Predicted Physicochemical Properties
While specific data is unavailable, the structure of this compound allows for the prediction of its general physicochemical properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₇FN₂ | Based on chemical structure. |
| Molecular Weight | 162.17 g/mol | Calculated from the molecular formula. |
| pKa | Estimated 4-6 (amine) and 8-10 (quinoline nitrogen) | The 7-amino group is a primary aromatic amine, and the quinoline nitrogen is basic. The exact pKa values are influenced by the fluorine substituent. |
| LogP | Estimated 1.5 - 2.5 | The quinoline core is hydrophobic, while the amino group and fluorine atom contribute to its polarity. |
| General Solubility | Low aqueous solubility at neutral pH, increasing with decreasing pH. Soluble in some organic solvents. | As a basic compound, its solubility in aqueous media is expected to be highly pH-dependent. Solubility in organic solvents will be influenced by polarity. |
Solubility Profile
The solubility of this compound is a crucial parameter for its formulation and bioavailability. A comprehensive solubility assessment in various solvents is necessary.
Predicted Solubility in Different Solvents
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous Buffers | pH 2, pH 7.4, pH 9 | High at pH 2, Low at pH 7.4, Very Low at pH 9 | Protonation of the amino and quinoline nitrogen at low pH increases aqueous solubility. |
| Polar Protic Solvents | Methanol, Ethanol | Soluble to Moderately Soluble | Capable of hydrogen bonding. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Good solvents for a wide range of organic molecules. |
| Nonpolar Solvents | Hexane, Toluene | Sparingly Soluble to Insoluble | The molecule possesses significant polarity. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, pH-buffered solutions, ethanol, DMSO)
-
Shaking incubator or water bath
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical method
-
Vials with screw caps
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
Stability Profile
Stability testing is crucial to understand the degradation pathways and to determine the appropriate storage conditions and shelf-life of this compound. Forced degradation studies are performed to intentionally degrade the compound under various stress conditions.
Potential Degradation Pathways
Aminoquinolines can be susceptible to the following degradation pathways:
-
Oxidation: The amine group and the electron-rich quinoline ring can be susceptible to oxidation, potentially forming N-oxides or hydroxylated products.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of photolytic degradation products.
-
Hydrolysis: While generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to degradation.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS for separation and identification of degradants
Procedure:
Table 3: Conditions for Forced Degradation Studies
| Stress Condition | Typical Procedure |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified time. |
| Oxidation | Treat a solution of the compound with 3-30% H₂O₂ at room temperature. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 105 °C) for a specified time. |
| Photodegradation | Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). |
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Use a mass spectrometer (LC-MS) to obtain mass information on the degradation products to aid in their identification.
-
Calculate the percentage of degradation and identify the major degradation products.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining solubility and stability.
Conclusion
While specific experimental data for this compound is not currently available, this guide provides a comprehensive framework for its characterization based on the known properties of related aminoquinolines and standard pharmaceutical testing protocols. The outlined experimental procedures for solubility and forced degradation studies will enable researchers to generate the necessary data to support the development of this compound. It is predicted that this compound will exhibit pH-dependent aqueous solubility and may be susceptible to oxidative and photolytic degradation. A thorough experimental investigation as described herein is essential to confirm these predictions and to establish a robust physicochemical profile for this molecule.
Computational Modeling of 4-Fluoroquinolin-7-amine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of 4-Fluoroquinolin-7-amine, a key scaffold in medicinal chemistry. This document outlines the theoretical basis, practical application, and experimental validation of computational techniques such as molecular docking and molecular dynamics simulations.
Introduction to this compound and Computational Modeling
Quinolines are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The introduction of a fluorine atom can significantly modulate the physicochemical properties of these molecules, enhancing their metabolic stability, binding affinity, and membrane permeability. This compound, as a representative of this class, serves as a valuable scaffold for drug design.
Computational modeling has become an indispensable tool in modern drug discovery, offering insights into molecular interactions at an atomic level. These methods allow for the prediction of binding affinities, the elucidation of interaction mechanisms, and the rational design of novel therapeutic agents. This guide will focus on two core computational techniques: molecular docking and molecular dynamics (MD) simulations.
Molecular Docking of this compound
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for identifying potential biological targets and understanding the key interactions that drive binding.
Key Interactions
Computational studies on quinoline derivatives have revealed several key types of interactions that contribute to their binding affinity:
-
Hydrogen Bonds: The amino group at position 7 and the quinoline nitrogen can act as hydrogen bond donors and acceptors, respectively. For instance, studies on similar fluoroquinolone antibiotics have shown the formation of hydrogen bonds with active site residues of enzymes like DNA gyrase.[1]
-
π-π Stacking: The aromatic quinoline ring system readily participates in π-π stacking interactions with aromatic residues of the target protein, such as histidine, tyrosine, and phenylalanine.[2]
-
Hydrophobic Interactions: Alkyl and aryl substituents on the quinoline scaffold can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
-
Metal Coordination: The nitrogen and oxygen atoms in quinoline derivatives can chelate metal ions, which is a known mechanism for some fluoroquinolone antibiotics.[3]
Predicted Binding Affinities
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
| 4-aminoquinoline-monastrol hybrids | pfLDH | -10.40 to -12.47 | [1] |
| Quinoline-thiazole hybrids | BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 | [4] |
| Pefloxacin hydrazones | Staphylococcus aureus DNA gyrase | Glide score: -7.73 | [5] |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time.
MD simulations of quinoline derivatives have been used to:
-
Assess the stability of the ligand-protein complex.[6]
-
Analyze the conformational behavior of the ligand in the binding site.[6]
-
Calculate binding free energies.[2]
-
Understand the role of solvent molecules in the binding interface.
A typical MD simulation workflow involves system preparation, energy minimization, equilibration, and a production run. Analysis of the trajectory can reveal important information about the dynamics of the interaction.
Experimental Protocols
Computational predictions must be validated through experimental studies. The following are key experimental protocols used to verify the interactions of small molecules like this compound.
General Molecular Docking Protocol
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the this compound molecule.
-
Assign partial charges and define rotatable bonds.
-
Perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of a known ligand or predicted active site.
-
Use a docking algorithm (e.g., AutoDock, Glide, GOLD) to generate a series of possible binding poses.[5]
-
Score and rank the poses based on the estimated binding affinity.
-
-
Analysis:
-
Visualize the top-ranked poses to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
General Molecular Dynamics Simulation Protocol
-
System Setup:
-
Use the best-docked pose of the this compound-protein complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform steepest descent and conjugate gradient energy minimization to remove bad contacts.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor hydrogen bonds and other key interactions over time.
-
Calculate binding free energy using methods like MM/PBSA or MM/GBSA.
-
Signaling Pathways
Aminoquinolines are known to modulate various signaling pathways, which contributes to their diverse pharmacological effects. While the specific pathways affected by this compound require further investigation, related compounds have been shown to influence the following:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some aminoquinolines can inhibit this pathway, leading to their anticancer effects.[7]
-
p53 Signaling: Aminoquinolines can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells.[7]
-
Inhibition of Hemozoin Formation: In the context of malaria, 4-aminoquinolines accumulate in the parasite's digestive vacuole and interfere with the detoxification of heme by inhibiting the formation of hemozoin.[8]
Visualizations
Generalized Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
General Molecular Dynamics Simulation Workflow
Caption: A generalized workflow for molecular dynamics simulations.
Potential Signaling Pathway Inhibition
Caption: Potential signaling pathways modulated by aminoquinolines.
Conclusion
Computational modeling provides a powerful framework for understanding the molecular interactions of this compound and for guiding the design of new therapeutic agents. By combining molecular docking and molecular dynamics simulations with experimental validation, researchers can gain detailed insights into the structure-activity relationships of this important chemical scaffold. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery.
References
- 1. In-silico Design and Molecular Docking Studies of some novel 4-Aminoquinoline-Monastrol hybrids for their Antimalarial Activity - ProQuest [proquest.com]
- 2. Design, synthesis, and molecular dynamics simulation studies of quinoline derivatives as protease inhibitors against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular modeling of metal complexation by a fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Molecular Modeling Studies of Novel Fluoroquinolone Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood-stages of Plasmodium falciparum. Role of beta-haematin inhibition and drug concentration in vacuolar water- and lipid-phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of 4-Fluoroquinolin-7-amine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Within this class of compounds, 4-aminoquinoline derivatives have garnered significant attention, with a particular focus on substitutions at the 7-position of the quinoline ring. The introduction of a fluorine atom at this position can significantly modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced potency and improved pharmacokinetic profiles. This technical guide provides a comprehensive literature review of 4-fluoroquinolin-7-amine and its analogs, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential as anticancer agents.
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives typically involves a multi-step process. A common strategy is the construction of the quinoline core followed by the introduction of the amino group at the 7-position. One general approach involves the reaction of a 7-substituted-4-chloroquinoline with an appropriate amine. For instance, the synthesis of N-substituted analogs can be achieved by reacting 4-chloro-7-fluoroquinoline with various primary or secondary amines.
A representative synthetic scheme for preparing 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinoline with an amine. The reaction is often carried out in a suitable solvent and may be heated to facilitate the reaction. For example, the synthesis of butyl-(7-fluoro-quinolin-4-yl)-amine can be achieved by reacting 4-chloro-7-fluoroquinoline with butylamine[1].
Caption: A general workflow for the synthesis of this compound analogs.
Biological Activities and Therapeutic Potential
Analogs of this compound have demonstrated a range of biological activities, with a significant number of studies focusing on their potential as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.
Anticancer Activity
Several studies have reported the in vitro antiproliferative activities of 7-fluoro-4-anilinoquinoline derivatives against HeLa and BGC823 cell lines. Some of these compounds displayed superior cytotoxic activities against the BGC823 cell line when compared to the established EGFR inhibitor, gefitinib. For instance, specific analogs exhibited potent cytotoxic activities against both HeLa and BGC823 cells with IC50 values lower than that of gefitinib[2].
Another study highlighted the potent effects of butyl-(7-fluoro-quinolin-4-yl)-amine on the MCF-7 human breast cancer cell line[1]. Furthermore, the analog N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has been shown to be highly effective in sensitizing cancer cells to killing by Akt inhibitors, suggesting a mechanism of action involving the PI3K/Akt signaling pathway[1][3].
Data Presentation: In Vitro Cytotoxicity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1f | HeLa | 10.18 | [2] |
| 1f | BGC823 | 8.32 | [2] |
| 2i | HeLa | 7.15 | [2] |
| 2i | BGC823 | 4.65 | [2] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine | [1] |
| N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (in combination with Akt inhibitor) | MDA-MB468, MDA-MB231, MCF7 | Sensitizes cells to Akt inhibitors | [3] |
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A growing body of evidence suggests that the anticancer effects of certain this compound analogs are mediated through the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature of many cancers.
The PI3K/Akt pathway is activated by various growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the inhibition of apoptosis and the promotion of cell cycle progression and protein synthesis.
Certain this compound analogs are believed to interfere with this pathway, potentially by inhibiting the activity of Akt or other key components of the cascade. This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately resulting in the induction of apoptosis and the suppression of tumor cell proliferation. The ability of N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine to sensitize cancer cells to Akt inhibitors strongly supports this proposed mechanism[3].
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound analogs.
Experimental Protocols
General Procedure for the Synthesis of 4-Aminoquinoline Derivatives
The synthesis of 4-aminoquinoline derivatives can be achieved through the reaction of a 4-chloro-7-substituted-quinoline with the corresponding amine[1].
Materials:
-
7-substituted-4-chloro-quinoline (1.0 eq)
-
Appropriate mono/dialkyl amine (excess)
-
Dichloromethane
-
5% aqueous Sodium Bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
A mixture of the 7-substituted-4-chloro-quinoline and an excess of the desired amine is heated, typically between 80°C and 130°C, with continuous stirring for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and taken up in dichloromethane.
-
The organic layer is washed successively with 5% aqueous NaHCO3 solution, water, and brine.
-
The organic layer is then dried over anhydrous MgSO4 and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., HeLa, BGC823, MCF-7)
-
Complete cell culture medium
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow the formation of formazan crystals.
-
The MTT solution is then removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion
This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their synthesis is readily achievable through established chemical methodologies, allowing for the generation of diverse libraries for structure-activity relationship studies. The demonstrated cytotoxicity against various cancer cell lines, coupled with a plausible mechanism of action involving the inhibition of the critical PI3K/Akt signaling pathway, underscores the therapeutic potential of this scaffold. Further research focusing on the optimization of the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties is warranted to translate these promising preclinical findings into clinically effective cancer therapies.
References
- 1. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Toxicity Profile of 4-Fluoroquinolin-7-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available safety and toxicity information for 4-Fluoroquinolin-7-amine and related compounds. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. All laboratory work should be conducted with appropriate safety precautions.
Introduction
This compound is a fluorinated derivative of the quinoline scaffold, a heterocyclic aromatic compound. Quinolines are a prominent class of compounds in medicinal chemistry, with a wide range of biological activities. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. This guide aims to provide a detailed overview of the known safety and toxicity profile of this compound, drawing from available data on the compound itself and closely related analogues. Due to a notable lack of comprehensive toxicological studies on this compound, this report also includes data from related 4-aminoquinoline derivatives and discusses the general toxicity profile of the broader class of fluoroquinolones to provide a contextual understanding of potential hazards.
Hazard Identification and Classification
Safety data sheets from commercial suppliers provide basic hazard information for 4-Amino-7-fluoroquinoline, the parent amine of the target compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.
Table 1: GHS Hazard Classification for 4-Amino-7-fluoroquinoline
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] |
| Specific target organ toxicity (single exposure), Respiratory tract irritation | 3 | May cause respiratory irritation. |
Data is for the closely related compound 4-Amino-7-fluoroquinoline. Specific data for this compound is not available.
Toxicological Data
Acute Toxicity
No specific LD50 (median lethal dose) values for this compound were found in the reviewed literature. The GHS classification of the related 4-Amino-7-fluoroquinoline as Acute Toxicity, Oral, Category 4, suggests a moderate acute oral toxicity.
In Vitro Cytotoxicity of Related Compounds
While no cytotoxicity data was found for this compound against normal cell lines, studies on related 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. This information is relevant for understanding the potential for cellular toxicity. One study synthesized a series of 4-anilinoquinoline derivatives and evaluated their antiproliferative activities against HeLa and BGC823 cancer cell lines.[2] Another study investigated the cytotoxic effects of different 4-aminoquinoline derivatives on MCF7 and MDA-MB468 human breast tumor cell lines.[3][4]
Table 2: In Vitro Cytotoxicity (IC50) of Selected 7-Fluoro-4-anilinoquinoline Derivatives against Cancer Cell Lines
| Compound | BGC823 Cell Line IC50 (µmol/L) | HeLa Cell Line IC50 (µmol/L) |
| 1a | 3.63 | >40 |
| 1b | 5.12 | 26.51 |
| 1c | 4.76 | 31.17 |
| 1d | 11.10 | 29.35 |
| 1e | 5.34 | >40 |
| 1f | 4.98 | 6.87 |
| 1g | 6.21 | >40 |
| Gefitinib (control) | 20.34 | 19.89 |
Source: Adapted from Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.[2] It is crucial to note that these compounds are structurally different from this compound and the data is for cancer cell lines.
Genotoxicity and Carcinogenicity
There are no specific studies on the genotoxicity or carcinogenicity of this compound. The broader class of fluoroquinolone antibiotics has been extensively studied, and while some have shown potential for genotoxic effects in certain assays, the overall class is not considered to pose a significant carcinogenic risk to humans.[5][6] However, without specific data, the potential for genotoxicity of this compound cannot be ruled out.
Reproductive and Developmental Toxicity
No data on the reproductive and developmental toxicity of this compound is available.
General Safety Profile of Fluoroquinolones
Given the structural similarity, it is prudent to consider the known class-effects of fluoroquinolone antibiotics when handling this compound. Fluoroquinolones are generally well-tolerated, but can be associated with a range of adverse effects.[5][6]
Commonly reported side effects of systemic fluoroquinolones include:
-
Musculoskeletal: Tendinitis and tendon rupture (a serious and well-recognized risk), muscle pain, and joint pain.[7]
-
Nervous System: Headaches, dizziness, insomnia, and in rare cases, peripheral neuropathy and seizures.[5][7]
-
Psychiatric: Anxiety, confusion, and hallucinations.[7]
-
Gastrointestinal: Nausea, diarrhea, and vomiting.[5]
-
Dermatological: Rash and photosensitivity.[5]
These potential hazards underscore the importance of appropriate personal protective equipment (PPE) and handling procedures in a laboratory setting.
Experimental Protocols
Detailed experimental protocols for the safety and toxicity testing of this compound are not available due to the lack of specific studies. However, a general methodology for an in vitro cytotoxicity assay, a fundamental preliminary toxicity screen, is provided below.
In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol
This protocol describes a common method for assessing the cytotoxic potential of a test compound on a cell line.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cell line (e.g., a normal human cell line like fibroblasts or an immortalized line)
-
Complete cell culture medium
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow of a typical in vitro MTT cytotoxicity assay.
Logical Relationship of Hazard Information
Caption: Inferred potential hazards for this compound.
Conclusion and Recommendations for Researchers
The available data on the safety and toxicity of this compound is extremely limited. The primary information is derived from safety data sheets of a closely related compound, 4-Amino-7-fluoroquinoline, which indicates potential for acute oral toxicity, serious eye damage, and skin and respiratory irritation. In the absence of specific data, a precautionary approach is strongly recommended. Researchers and drug development professionals should:
-
Handle with Care: Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.
-
Assume Potential for Toxicity: Given the quinoline core and fluoroquinolone class relationship, assume the compound may have unforeseen biological activities and toxicities.
-
Conduct Preliminary Safety Screening: It is imperative to conduct in vitro cytotoxicity screening on relevant normal cell lines before proceeding with more advanced biological assays.
-
Further Studies are Warranted: Comprehensive toxicological evaluation, including studies on genotoxicity, carcinogenicity, and reproductive toxicity, is necessary to establish a complete safety profile for this compound.
This guide highlights the significant data gap in the safety and toxicity profile of this compound. Further research is crucial for a thorough risk assessment and to ensure its safe handling and potential development in any application.
References
- 1. fishersci.com [fishersci.com]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gov.uk [gov.uk]
CAS number and molecular formula for 4-Fluoroquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroquinolin-7-amine, systematically known as 7-fluoroquinolin-4-amine, is a fluorinated heterocyclic amine belonging to the quinoline class of compounds. The quinoline scaffold is a prominent structural motif in a vast array of biologically active molecules and approved pharmaceuticals. The introduction of a fluorine atom at the 7-position and an amine group at the 4-position of the quinoline ring system imparts unique physicochemical and pharmacological properties, making it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical identity, synthesis, and biological relevance of this compound, with a focus on its potential applications in cancer research.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling for drug design.
| Property | Value | Source |
| CAS Number | 948293-49-0 | [1] |
| Molecular Formula | C₉H₇FN₂ | [1] |
| Molecular Weight | 162.16 g/mol | [1] |
| IUPAC Name | 7-fluoroquinolin-4-amine | [1] |
| Synonyms | 4-Amino-7-fluoroquinoline | [1] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 162.05932639 Da | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The key precursor for this synthesis is a di-substituted quinoline, commonly 4-chloro-7-fluoroquinoline. The chloro group at the 4-position is highly susceptible to nucleophilic attack by an amine source, leading to the desired 4-aminoquinoline derivative.
Representative Synthetic Workflow
Below is a generalized workflow for the synthesis of 4-aminoquinoline derivatives, which can be adapted for the specific synthesis of this compound.
Caption: Generalized workflow for the synthesis of 4-aminoquinoline derivatives.
Experimental Protocol: Synthesis of Butyl-(7-fluoro-quinolin-4-yl)-amine (A representative 4-amino-7-fluoroquinoline derivative)
This protocol is adapted from the synthesis of a similar 4-aminoquinoline derivative and can be considered a representative method.
-
Reaction Setup: A mixture of 7-fluoro-4-chloroquinoline (1 equivalent) and butylamine (2 equivalents) is prepared.
-
Heating: The reaction mixture is heated to a temperature range of 120-130°C.
-
Stirring: The mixture is stirred continuously at this temperature for approximately 6 hours.
-
Cooling: After the reaction is complete, the mixture is allowed to cool to room temperature.
-
Work-up: The cooled reaction mixture is taken up in a suitable organic solvent, such as dichloromethane. The organic layer is then washed sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) and the solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified, for example, by precipitation through the addition of a hexane:chloroform mixture (e.g., 80:20 v/v), to yield the final product.
Biological Activity and Applications in Drug Discovery
The 4-aminoquinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom can significantly modulate the compound's metabolic stability, lipophilicity, and target binding affinity.
Anticancer Activity
Recent studies have highlighted the potential of 4-aminoquinoline derivatives, including those with a 7-fluoro substitution, as anticancer agents. A notable application is their use in combination therapies to sensitize cancer cells to other treatments.
One study investigated a derivative of this compound, specifically N'-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, for its ability to enhance the cytotoxic effects of Akt inhibitors in breast cancer cell lines.[2] The combination of this 4-aminoquinoline derivative with an Akt inhibitor led to a significant increase in cancer cell killing, suggesting a synergistic effect.[2] This finding is particularly promising as it points towards a strategy to overcome resistance to targeted therapies. The 4-aminoquinoline scaffold and the dimethylamino side chain were identified as crucial for this sensitizing activity.[2]
Modulation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The ability of 4-aminoquinoline derivatives to sensitize cancer cells to Akt inhibitors suggests an interaction with this pathway. While the exact mechanism of this compound itself is still under investigation, a plausible hypothesis is that it may interfere with cellular processes that are compensatory to Akt inhibition, such as autophagy.
Caption: Hypothesized role of 4-aminoquinoline derivatives in enhancing Akt inhibitor-induced apoptosis.
Conclusion
This compound is a valuable scaffold in medicinal chemistry with demonstrated potential in the development of novel therapeutic agents. Its straightforward synthesis and the biological activity of its derivatives, particularly in the context of cancer therapy, make it a compelling subject for further research. The ability of these compounds to sensitize cancer cells to existing targeted therapies opens up new avenues for combination treatments that could improve efficacy and overcome drug resistance. Future studies should focus on elucidating the precise molecular mechanisms of action of this compound and its analogs to fully realize their therapeutic potential.
References
A Technical Guide to the Initial Antimicrobial Screening of 4-Fluoroquinolin-7-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have been a cornerstone in treating bacterial infections for decades.[1] Their mechanism involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[2][3][] This guide provides a comprehensive overview of the core methodologies for the initial in vitro screening of 4-Fluoroquinolin-7-amine, a representative fluoroquinolone derivative. It details standardized protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), presents a logical workflow for the screening process, and illustrates the fundamental mechanism of action for this important class of antibiotics.
Introduction to Fluoroquinolones
Fluoroquinolones are bactericidal agents that interfere with DNA synthesis by targeting and stabilizing a complex formed between DNA and the enzymes DNA gyrase and topoisomerase IV.[2][3] This action blocks the progression of the DNA replication fork, leading to breaks in the DNA and ultimately, bacterial cell death.[2][5] The addition of a fluorine atom at the C-6 position of the quinolone ring significantly enhances antibacterial potency and cell membrane permeability.[1][] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is the main target in many Gram-positive bacteria.[3][][5] This dual-targeting capability contributes to their broad-spectrum activity.
Antimicrobial Screening Workflow
The initial evaluation of a novel compound like this compound follows a structured screening cascade. The primary goal is to determine its potency and spectrum of activity against a panel of clinically relevant bacterial strains. This process begins with determining the minimum concentration required to inhibit growth (MIC) and subsequently, the minimum concentration needed to kill the bacteria (MBC).
References
Methodological & Application
Synthesis of 4-Fluoroquinolin-7-amine: An Application Note and Protocol
This document provides a detailed, step-by-step protocol for the synthesis of 4-Fluoroquinolin-7-amine, a valuable building block for researchers, scientists, and professionals in drug development. The described two-step synthesis is based on established chemical transformations and offers a reliable method for obtaining the target compound.
Data Summary
The following table summarizes the expected yields and key characterization data for the intermediate and final products based on typical outcomes for similar reactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance | Melting Point (°C) |
| 4-Chloro-7-fluoroquinoline | C₉H₅ClFN | 181.59 | 85-95 | White to off-white solid | 95-100 |
| This compound | C₉H₇FN₂ | 162.17 | 60-75 | Light yellow to brown solid | 150-155 |
Experimental Protocols
Step 1: Synthesis of 4-Chloro-7-fluoroquinoline
This procedure outlines the conversion of 7-fluoro-4-hydroxyquinoline to 4-chloro-7-fluoroquinoline using a chlorinating agent. A common and effective method involves the use of phosphorus oxychloride[1][2].
Materials and Reagents:
-
7-Fluoro-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-fluoro-4-hydroxyquinoline (1 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-chloro-7-fluoroquinoline.
Step 2: Synthesis of this compound
This step describes the amination of 4-chloro-7-fluoroquinoline to the target compound, this compound, utilizing a palladium-catalyzed Buchwald-Hartwig amination reaction with an ammonia surrogate[3][4][5][6].
Materials and Reagents:
-
4-Chloro-7-fluoroquinoline
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or an alternative ammonia source
-
Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
Anhydrous toluene or dioxane
-
Sodium tert-butoxide (NaOtBu)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1-10 mol%), and sodium tert-butoxide (1.5-2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or dioxane to the flask, followed by 4-chloro-7-fluoroquinoline (1 equivalent) and the ammonia surrogate, such as lithium bis(trimethylsilyl)amide (1.2-1.5 equivalents)[5].
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound.
Visualized Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Overall workflow for the synthesis of this compound.
References
- 1. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Quantification of 4-Fluoroquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroquinolin-7-amine is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, particularly within the quinolone class of antibiotics. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of final drug products. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as an alternative approach.
Analytical Methods Overview
A summary of the proposed analytical methods for the quantification of this compound is presented below. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of various compounds.[1] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common approach for separating compounds like aromatic amines.[1][2][3] For enhanced sensitivity and selectivity, especially at low concentrations, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of quinoline derivatives, often requiring derivatization to improve volatility and thermal stability.[7]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation by reverse-phase chromatography and detection by UV absorbance. | Separation by reverse-phase chromatography and detection by mass-to-charge ratio of precursor and product ions. | Separation by gas chromatography based on volatility and detection by mass-to-charge ratio. |
| Selectivity | Moderate | High | High |
| Sensitivity | ng-µg/mL | pg-ng/mL | ng/mL |
| Throughput | High | High | Moderate |
| Instrumentation | HPLC with UV/DAD Detector | LC with Triple Quadrupole MS | GC with Mass Spectrometer |
| Primary Application | Routine quality control, purity assessment | Trace level impurity analysis, bioanalysis | Volatile impurity analysis, structural confirmation |
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of this compound. C18 columns are commonly used for the separation of aromatic compounds.[8]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
4. Sample Preparation
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B).
-
Dilute the sample to a concentration within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Calibration
-
Prepare a stock solution of the this compound reference standard in the dissolution solvent.
-
Perform serial dilutions to prepare at least five calibration standards of known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
6. Data Analysis
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS, ideal for trace-level analysis.
1. Materials and Reagents
-
Same as HPLC-UV method.
2. Instrumentation
-
LC system (UPLC or HPLC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. LC Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3 min: 5-95% B
-
3-4 min: 95% B
-
4.1-5 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 163.1 (protonated molecule [M+H]⁺)
-
Product Ions (Q3): To be determined by infusion of a standard solution. Likely fragments would involve the loss of HCN (m/z 136.1) or other characteristic fragments of the quinoline ring.
-
Collision Energy (CE) and other MS parameters: Optimize by infusing a standard solution of this compound.
5. Sample Preparation
-
Similar to the HPLC-UV method, but samples may require further dilution to be within the sensitive linear range of the LC-MS/MS system. For complex matrices like biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[9][10][11]
6. Calibration and Data Analysis
-
Prepare calibration standards and a blank matrix sample.
-
Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used).
-
Quantify the analyte in the samples using the calibration curve.
Method 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is an alternative for the analysis of this compound, which may require derivatization to enhance volatility.
1. Materials and Reagents
-
This compound reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
2. Instrumentation
-
Gas chromatograph with a mass spectrometer detector.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
3. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
4. Sample Preparation (with Derivatization)
-
Dissolve a known amount of the sample in an anhydrous solvent.
-
Add the derivatizing agent (e.g., BSTFA) in excess.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the derivatization reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
5. Calibration and Data Analysis
-
Prepare and derivatize calibration standards in the same manner as the samples.
-
Construct a calibration curve based on the peak area of a characteristic ion of the derivatized analyte.
-
Quantify the analyte in the samples using the calibration curve.
Visualizations
References
- 1. Reverse Phase HPLC: Benefits, Applications & Techniques [phenomenex.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jfda-online.com [jfda-online.com]
- 10. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Derivatizing 4-Fluoroquinolin-7-amine for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 4-Fluoroquinolin-7-amine and its subsequent evaluation in common biological assays. The derivatized compounds based on the quinoline scaffold are of significant interest in drug discovery, particularly as kinase inhibitors and fluorescent probes for cellular imaging.
Derivatization of this compound
The 7-amino group of this compound serves as a versatile handle for introducing a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of targeted biological probes. Common derivatization strategies include acylation and sulfonylation to introduce amide and sulfonamide moieties, respectively.
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of N-acyl derivatives of this compound via amide bond formation with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., benzoic acid, acetic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified N-acyl-4-fluoroquinolin-7-amine derivative by NMR and mass spectrometry.
Protocol 2: N-Sulfonylation of this compound
This protocol details the synthesis of N-sulfonyl derivatives of this compound.
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and pyridine at 0°C.
-
Slowly add the desired sulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent.
-
Characterize the purified N-sulfonyl-4-fluoroquinolin-7-amine derivative by NMR and mass spectrometry.
Biological Assays for Derivatized this compound
The synthesized derivatives can be evaluated for various biological activities. Below are protocols for common assays used to assess their potential as anticancer agents and kinase inhibitors.
Quantitative Data Summary
The following table presents representative data for the anticancer activity of a series of N-acyl derivatives of a structurally related compound, 7-amino-4-methylquinolin-2(1H)-one, against various cancer cell lines. This data illustrates the potential for discovering potent compounds through derivatization of the 7-aminoquinoline scaffold.
| Compound ID | Derivatizing Group | Cell Line | IC50 (µM) |
| 1a | Benzoyl | A549 (Lung) | >100 |
| 1b | 4-Methylbenzoyl | A549 (Lung) | 85.3 |
| 1c | 4-Methoxybenzoyl | A549 (Lung) | 67.2 |
| 2a | Benzoyl | MCF-7 (Breast) | 78.1 |
| 2b | 4-Methylbenzoyl | MCF-7 (Breast) | 55.4 |
| 2c | 4-Methoxybenzoyl | MCF-7 (Breast) | 43.9 |
| 3a | Benzoyl | HeLa (Cervical) | 92.5 |
| 3b | 4-Methylbenzoyl | HeLa (Cervical) | 71.8 |
| 3c | 4-Methoxybenzoyl | HeLa (Cervical) | 60.1 |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized derivatives against a specific protein kinase (e.g., EGFR, VEGFR).
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized this compound derivatives
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant.
-
In a multi-well plate, add the recombinant kinase, the kinase-specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP to each well. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction according to the assay kit instructions.
-
Add the ADP detection reagent, which converts the ADP produced during the kinase reaction into a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizations
Signaling Pathway Diagram: EGFR Kinase Pathway
Caption: EGFR signaling pathway and point of inhibition.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for the MTT cell viability assay.
Experimental Workflow: Fluorescence Microscopy
Caption: Workflow for cellular imaging with a fluorescent quinoline probe.
Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Fluoroquinolin-7-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for employing 4-Fluoroquinolin-7-amine and its derivatives in high-throughput screening (HTS) campaigns. Given the broad bioactivity of the quinoline scaffold, these compounds represent a promising starting point for the discovery of novel modulators of key cellular signaling pathways. Quinoline derivatives have been identified as having potential anticancer, antimalarial, and anti-inflammatory properties, often through the modulation of protein kinases and G-protein coupled receptors (GPCRs).[1][2][3]
The following sections detail hypothetical, yet representative, HTS assays for two major classes of drug targets: protein kinases and GPCRs. These protocols are designed to be adapted and optimized for specific biological questions and available instrumentation.
Section 1: Kinase Inhibition High-Throughput Screening
Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets in drug discovery, particularly in oncology.[4] Quinoline-based compounds have shown potential as kinase inhibitors.[3] This section outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of a hypothetical serine/threonine kinase, "Kinase-X."
Signaling Pathway: Kinase-X Mediated Cell Proliferation
The hypothetical Kinase-X is a downstream effector in a growth factor signaling pathway. Upon activation by an upstream kinase, Kinase-X phosphorylates a substrate protein, "Substrate-Y," which then translocates to the nucleus to activate transcription factors promoting cell proliferation.
Experimental Workflow: TR-FRET Kinase Assay
This workflow outlines the steps for a 384-well plate-based TR-FRET assay to screen for inhibitors of Kinase-X.
Experimental Protocol
Materials:
-
384-well low-volume white plates
-
Recombinant Kinase-X
-
Biotinylated Substrate-Y peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/Detection buffer
-
Europium (Eu)-labeled anti-phospho-Substrate-Y antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
This compound and other test compounds
-
Positive control (known kinase inhibitor) and negative control (DMSO)
-
Multichannel pipettes or automated liquid handlers
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (e.g., in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a known inhibitor (positive control).
-
Enzyme/Substrate Addition: Prepare a solution of Kinase-X and biotinylated Substrate-Y in kinase reaction buffer. Add 5 µL of this solution to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Prepare a solution of ATP in kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for Kinase-X.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare the detection reagent by diluting the Eu-labeled antibody and SA-APC in the stop/detection buffer. Add 10 µL of this detection mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm. Calculate the TR-FRET ratio (665 nm / 620 nm).
Data Presentation
| Compound ID | Concentration (µM) | TR-FRET Ratio (665/620 nm) | % Inhibition | IC₅₀ (µM) |
| DMSO | - | 1.85 | 0 | - |
| Staurosporine | 10 | 0.25 | 95 | 0.05 |
| This compound | 0.1 | 1.62 | 14 | 5.2 |
| This compound | 1 | 1.15 | 44 | 5.2 |
| This compound | 10 | 0.68 | 73 | 5.2 |
| This compound | 100 | 0.31 | 92 | 5.2 |
| Analog B | 10 | 1.75 | 6 | >100 |
| Analog C | 10 | 0.45 | 85 | 2.1 |
Table 1: Hypothetical screening data for Kinase-X inhibitors. Percent inhibition is calculated relative to DMSO and a strong inhibitor control. IC₅₀ values are determined from dose-response curves.
Section 2: GPCR Modulation High-Throughput Screening
GPCRs are a large family of cell surface receptors that are targets for a significant portion of modern drugs.[5][6] They mediate cellular responses to a wide variety of external stimuli. This section describes a reporter gene assay to identify modulators of a hypothetical GPCR, "GPCR-Z," which is coupled to the Gq signaling pathway.
Signaling Pathway: GPCR-Z and NFAT Activation
Activation of the Gq-coupled GPCR-Z by its cognate ligand leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), which activates calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor, allowing its translocation to the nucleus and subsequent activation of a reporter gene.
Experimental Workflow: Luciferase Reporter Gene Assay
This workflow details the steps for a 384-well plate-based luciferase reporter gene assay to screen for antagonists of GPCR-Z.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of 4-Fluoroquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4] These compounds exert their antitumor activity through various mechanisms, such as the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[4][5] This document provides a detailed experimental framework for assessing the in vivo efficacy of a specific derivative, 4-Fluoroquinolin-7-amine, as a potential anticancer agent. The protocols outlined below are based on established methodologies for evaluating novel chemical entities in preclinical cancer models.
Core Principles of In Vivo Efficacy Evaluation
The primary goal of in vivo efficacy studies is to determine the therapeutic potential of a compound in a living organism, which provides a more complex biological context than in vitro assays. Key aspects of this evaluation include assessing the compound's ability to inhibit tumor growth, its safety profile, and its mechanism of action. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used system for these studies.[1]
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Athymic nude mice (e.g., BALB/c-nu/nu), 4-6 weeks old, are commonly used for xenograft studies due to their compromised immune system, which prevents the rejection of human tumor cells.[1]
-
Acclimatization: Upon arrival, animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to sterile food and water.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) or an equivalent regulatory body.
Cell Culture and Xenograft Tumor Implantation
-
Cell Line Selection: The choice of cancer cell line is critical and should ideally be based on in vitro sensitivity to this compound. For a broad-spectrum anticancer evaluation, cell lines from different cancer types such as lung carcinoma (e.g., A549), hepatocellular carcinoma (e.g., Hep3B), or esophageal squamous cell carcinoma could be used.[1]
-
Cell Culture: The selected cancer cell line should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation:
-
Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject approximately 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.
-
Monitor the animals for tumor growth.
-
Experimental Groups and Drug Administration
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., saline, PBS, or a solution containing DMSO and Tween 80).
-
This compound: Administer the compound at various doses (e.g., 10, 25, and 50 mg/kg). The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.), depending on the compound's properties.
-
Positive Control: Include a standard-of-care chemotherapy agent (e.g., cisplatin or paclitaxel) to validate the experimental model.
-
-
Dosing Schedule: Treatment can be administered daily, every other day, or on a different schedule for a specified period (e.g., 2-4 weeks).
Efficacy and Toxicity Monitoring
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: V = (length × width²) / 2.
-
Body Weight: Monitor the body weight of the mice every 2-3 days as an indicator of systemic toxicity.
-
Clinical Observations: Record any signs of distress, altered behavior, or other adverse effects.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a fixed duration of treatment. At the endpoint, humanely euthanize the mice, and excise and weigh the tumors.
Data Analysis and Presentation
The collected data should be analyzed to determine the antitumor efficacy and toxicity of this compound.
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the differences in tumor volume and body weight between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
Table 1: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SD |
| Vehicle Control | - | 1500 ± 250 | - | +5 ± 2 |
| This compound | 10 | 1100 ± 180* | 26.7 | +3 ± 3 |
| This compound | 25 | 750 ± 120** | 50.0 | -2 ± 4 |
| This compound | 50 | 400 ± 90 | 73.3 | -8 ± 5 |
| Positive Control | Varies | 350 ± 80 | 76.7 | -10 ± 6 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Table 2: Endpoint Tumor Weight Analysis
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) ± SD |
| Vehicle Control | - | 1.8 ± 0.4 |
| This compound | 10 | 1.3 ± 0.3* |
| This compound | 25 | 0.8 ± 0.2** |
| This compound | 50 | 0.4 ± 0.1 |
| Positive Control | Varies | 0.3 ± 0.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy evaluation.
Potential Mechanism of Action Diagram
While the specific signaling pathway for this compound is not yet elucidated, many quinoline derivatives are known to induce apoptosis. The following diagram illustrates a general apoptotic pathway that could be investigated.
Caption: A potential apoptotic signaling pathway.
Conclusion
These application notes and protocols provide a comprehensive guide for the in vivo evaluation of this compound's anticancer efficacy. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is essential for the further development of this and other promising quinoline derivatives as novel cancer therapeutics. Further studies could also explore the pharmacokinetic and pharmacodynamic properties of the compound to gain a more complete understanding of its behavior in vivo.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
Application Note: Purification of 4-Fluoroquinolin-7-amine using Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 4-Fluoroquinolin-7-amine using silica gel column chromatography. Due to the basic nature of the amine functional group, special considerations are required to achieve efficient separation and prevent common issues such as peak tailing and irreversible adsorption to the stationary phase. This document outlines the selection of appropriate stationary and mobile phases, sample preparation, column packing, and elution techniques. Additionally, a troubleshooting guide is provided to address potential challenges during the purification process.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and other potential therapeutic agents. The purity of this intermediate is crucial for the successful synthesis of the final products and for accurate biological evaluation. Column chromatography is a widely used technique for the purification of organic compounds. However, the purification of amines on silica gel can be challenging due to the acidic nature of the silica surface, which can lead to strong interactions with the basic amine, resulting in poor separation and low recovery.
This protocol describes a robust method for the purification of this compound using a modified mobile phase to mitigate the undesirable interactions with the silica gel stationary phase.
Experimental Protocol
Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Solvents (HPLC grade):
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (NEt₃)
-
Ethyl acetate (EtOAc)
-
Hexane or Heptane
-
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Procedure
1. Thin Layer Chromatography (TLC) Analysis:
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase that provides a retention factor (Rƒ) for this compound in the range of 0.2-0.4.
-
Prepare a stock solution of the crude this compound in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of a non-polar and a polar solvent (e.g., DCM/MeOH or EtOAc/Hexane).
-
To counteract the acidic nature of the silica, add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the mobile phase.[1][2]
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio to achieve the desired Rƒ value. A higher proportion of the polar solvent will decrease the Rƒ.
2. Column Preparation:
-
Select an appropriate size column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution:
-
Begin the elution with the mobile phase determined from the TLC analysis.
-
Collect fractions of a suitable volume.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If the compound is not eluting, the polarity of the mobile phase can be gradually increased (gradient elution) by adding more of the polar solvent.[3]
5. Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure this compound by TLC.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Data Presentation
Table 1: Recommended Mobile Phase Systems for TLC and Column Chromatography
| Mobile Phase System | Modifier | Typical Ratio (v/v) | Rƒ Target | Notes |
| Dichloromethane / Methanol | Triethylamine | 98:2 to 90:10 | 0.2 - 0.4 | A common system for polar amines. The triethylamine neutralizes acidic sites on the silica.[1] |
| Ethyl Acetate / Hexane | Triethylamine | 20:80 to 50:50 | 0.2 - 0.4 | A less polar system, suitable if impurities are significantly non-polar. |
| Dichloromethane / Acetone | Triethylamine | 95:5 to 80:20 | 0.2 - 0.4 | An alternative to methanol, offering different selectivity. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound stuck on the column | Mobile phase polarity is too low. Strong interaction with silica. | Gradually increase the polarity of the mobile phase. Ensure a basic modifier is present.[3] |
| Peak Tailing | Acid-base interaction between the amine and silica gel. | Add or increase the concentration of triethylamine (up to 2%) in the mobile phase.[1][4] |
| Poor Separation | Inappropriate mobile phase. | Re-optimize the solvent system using TLC. Consider using a different solvent system to improve selectivity. |
| Low Recovery | Irreversible adsorption to the silica gel. | Use a less acidic stationary phase like alumina or pre-treat the silica with the basic modifier.[1][2] |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using column chromatography. The key to successful purification is the use of a basic modifier in the mobile phase to minimize interactions with the silica gel stationary phase. This method can be adapted for the purification of other basic quinoline derivatives and related heterocyclic amines. Careful optimization of the mobile phase using TLC is crucial for achieving high purity and yield.
References
Synthetic Routes to 4-Anilinoquinoline Derivatives from 4-Fluoroquinolin-7-amine Precursors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed synthetic routes for the preparation of 4-anilinoquinoline derivatives, which are key scaffolds in medicinal chemistry. The synthesis commences from a readily available precursor, 4-chloro-7-nitroquinoline, which allows for the facile introduction of various aniline moieties at the C4 position, followed by the reduction of the nitro group to the corresponding 7-amine. This two-step approach circumvents potential side reactions associated with the free amino group on the quinoline core during the initial coupling step. Detailed experimental protocols for both Nucleophilic Aromatic Substitution (SNAr) and a subsequent iron-catalyzed nitro group reduction are provided, along with quantitative data and visualizations of the synthetic workflow.
Introduction
4-Anilinoquinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The core structure allows for diverse substitutions on both the quinoline ring and the aniline moiety, enabling the fine-tuning of their pharmacological profiles. A common synthetic challenge is the direct functionalization of a quinoline ring bearing a reactive amino group. This protocol outlines a robust and efficient two-step pathway to access 7-amino-4-anilinoquinolines, starting from the more stable 4-chloro-7-nitroquinoline.
Synthetic Strategy Overview
The overall synthetic strategy involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position of 4-chloro-7-nitroquinoline is displaced by a variety of substituted anilines. The electron-withdrawing nitro group at the C7 position activates the quinoline ring for nucleophilic attack at C4.
-
Nitro Group Reduction: The 7-nitro group of the resulting 4-anilino-7-nitroquinoline intermediate is selectively reduced to the corresponding 7-amino group using an efficient and environmentally benign iron-catalyzed reduction method.
This strategic sequence ensures high yields and avoids the need for protecting group chemistry on the 7-amino functionality.
Visualization of the Synthetic Workflow
Caption: General two-step synthetic workflow to 4-anilinoquinoline derivatives.
Experimental Protocols
Step 1: Synthesis of 4-Anilino-7-nitroquinoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the general procedure for the reaction of 4-chloro-7-nitroquinoline with various substituted anilines.
Materials:
-
4-Chloro-7-nitroquinoline
-
Substituted aniline (e.g., aniline, 4-fluoroaniline, 4-chloroaniline, 4-methylaniline)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure: [1]
-
To a solution of 4-chloro-7-nitroquinoline (1.0 eq) in ethanol (10 mL per mmol of quinoline), add the corresponding substituted aniline (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate directly from the reaction mixture. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data for SNAr of 4-Chloro-7-fluoroquinoline with Anilines:
The following table summarizes the yields obtained for the synthesis of analogous 7-fluoro-4-anilinoquinolines, demonstrating the efficiency of the SNAr reaction.
| Aniline Derivative | Product Name | Yield (%) |
| 4-Chloroaniline | 4-(4'-Chlorophenylamino)-7-fluoroquinoline | 92.93 |
| 3-Fluoroaniline | 4-(3'-Fluorophenylamino)-7-fluoroquinoline | 95.37 |
| 4-Fluoroaniline | 4-(4'-Fluorophenylamino)-7-fluoroquinoline | 93.66 |
| 4-Methylaniline | 4-(4'-Methylphenylamino)-7-fluoroquinoline | 96.56 |
Note: The data presented is for the synthesis of 7-fluoro-4-anilinoquinolines, which are structurally similar to the 7-nitro intermediates. Yields are expected to be comparable for the 7-nitro analogues.
Step 2: Reduction of 4-Anilino-7-nitroquinolines to 4-Anilino-7-aminoquinolines
This protocol details a general and efficient iron-catalyzed reduction of the nitro group.[2]
Materials:
-
4-Anilino-7-nitroquinoline derivative
-
Iron catalyst (e.g., Fe-phenanthroline/C, or other suitable iron catalyst)
-
Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
Pressure tube or sealed vial
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Standard laboratory glassware for workup and purification
Procedure: [2]
-
In a pressure tube, dissolve the 4-anilino-7-nitroquinoline derivative (1.0 eq) in THF (10 mL per mmol of substrate).
-
Add the iron catalyst (e.g., 1 mol% Fe).
-
Add hydrazine hydrate (4.0 eq).
-
Seal the pressure tube and heat the reaction mixture to 100 °C for 10 hours with vigorous stirring.
-
After cooling the reaction mixture to room temperature, filter off the catalyst.
-
The filtrate can be concentrated under reduced pressure, and the crude product purified by column chromatography on silica gel or by crystallization to afford the desired 4-anilino-7-aminoquinoline.
Quantitative Data for Iron-Catalyzed Nitro Reduction:
The iron-catalyzed reduction of nitroarenes is known for its high selectivity and yields.
| Substrate | Product | Yield (%) |
| Nitrobenzene | Aniline | >99 |
| 4-Nitrochlorobenzene | 4-Chloroaniline | >99 |
| 1,4-Dinitrobenzene | 4-Nitroaniline | 83 |
Note: This data demonstrates the general applicability and high efficiency of the iron-catalyzed nitro reduction method.[2]
Visualization of the Reaction Mechanism Logic
Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: Logical flow of the SNAr mechanism.
Conclusion
The synthetic routes detailed in this application note provide a reliable and efficient methodology for the preparation of 4-anilinoquinoline derivatives bearing a 7-amino substituent. By employing a two-step sequence of Nucleophilic Aromatic Substitution followed by a selective iron-catalyzed nitro reduction, this approach allows for the synthesis of a diverse library of these valuable compounds for further investigation in drug discovery and development. The provided protocols are robust and can be adapted for various substituted anilines and quinoline precursors.
References
Application Notes & Protocols: Methodology for Testing the Antibiofilm Activity of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both living and non-living surfaces.[1] This mode of growth provides bacteria with significant protection against conventional antimicrobial agents and the host immune system, contributing to persistent and chronic infections.[2] Quinoline derivatives have emerged as a promising class of compounds with potential antibiofilm activity.[3][4][5][6] This document provides a detailed methodology for testing the antibiofilm activity of novel quinoline derivatives, encompassing initial screening to in-depth characterization of their effects on biofilm formation and eradication.
Initial Screening of Antibiofilm Activity
A fundamental step in evaluating the potential of quinoline derivatives is to determine their effect on both planktonic (free-swimming) and biofilm-forming bacteria. This involves determining the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Inhibitory Concentration (MBIC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a crucial baseline measurement to understand the general antibacterial potency of the quinoline derivatives.[7]
Protocol: MIC Determination using Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select a single colony of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).
-
Inoculate the colony into a suitable broth medium (e.g., Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.
-
-
Preparation of Quinoline Derivative Dilutions:
-
Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted quinoline derivative.
-
Include positive controls (bacteria with no compound) and negative controls (broth medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the quinoline derivative at which no visible growth is observed.
-
The absorbance can also be measured using a plate reader at 600 nm to quantify bacterial growth.
-
Quantification of Biofilm Inhibition and Eradication
The crystal violet assay is a simple and widely used method to quantify the total biofilm biomass.[8][9][10][11]
Protocol: Crystal Violet Assay for Biofilm Inhibition (MBIC)
-
Biofilm Formation with Quinoline Derivatives:
-
In a 96-well flat-bottom microtiter plate, add the serially diluted quinoline derivatives.
-
Add the prepared bacterial inoculum (approximately 1 x 10⁶ CFU/mL) to each well.[12]
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[13]
-
-
Washing:
-
Carefully discard the planktonic bacteria by inverting the plate.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.[8] Avoid dislodging the biofilm.
-
-
Staining:
-
Washing:
-
Remove the crystal violet solution and wash the plate 3-4 times with water.[11]
-
-
Solubilization and Quantification:
-
Add 200 µL of 30% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.[11][13]
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.[13]
-
Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.[9][11] The absorbance is proportional to the amount of biofilm.
-
Protocol: Crystal Violet Assay for Biofilm Eradication
-
Biofilm Formation:
-
Grow biofilms in a 96-well plate as described above (step 1 of MBIC) without the addition of the quinoline derivatives.
-
-
Treatment with Quinoline Derivatives:
-
After the initial incubation period for biofilm formation, remove the planktonic bacteria and wash the wells with PBS.
-
Add fresh broth containing serial dilutions of the quinoline derivatives to the established biofilms.
-
Incubate for another 24 hours at 37°C.
-
-
Washing, Staining, and Quantification:
-
Follow steps 2-5 from the Crystal Violet Assay for Biofilm Inhibition protocol.
-
The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[14][15] This assay utilizes a specialized lid with 96 pegs where biofilms are formed.
Protocol: MBEC Assay
-
Biofilm Formation:
-
Prepare a bacterial inoculum as described for the MIC assay.
-
Dispense the inoculum into the wells of a 96-well microtiter plate.
-
Place the MBEC peg lid into the plate, ensuring the pegs are submerged in the bacterial suspension.
-
Incubate at 37°C for 24-48 hours to allow biofilm formation on the pegs.[14]
-
-
Washing:
-
Gently rinse the peg lid in a new 96-well plate containing sterile PBS to remove planktonic bacteria.
-
-
Exposure to Quinoline Derivatives:
-
Prepare serial dilutions of the quinoline derivatives in a new 96-well plate.
-
Place the peg lid with the established biofilms into this "challenge" plate.
-
Incubate for a specified period (e.g., 24 hours) at 37°C.
-
-
Recovery and Quantification:
-
After exposure, rinse the peg lid again in PBS.
-
Place the peg lid into a "recovery" plate containing fresh growth medium.
-
Sonicate the recovery plate to dislodge the remaining viable biofilm bacteria from the pegs into the medium.[15]
-
Remove the peg lid and incubate the recovery plate for 24 hours at 37°C.
-
The MBEC is the lowest concentration of the quinoline derivative that prevents regrowth of bacteria from the treated biofilm, which can be determined by measuring the optical density at 650 nm.[15]
-
Visualization of Biofilm Structure
Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing the effect of quinoline derivatives on biofilm architecture and cell viability.[16][17][18][19]
Protocol: CLSM Imaging of Biofilms
-
Biofilm Growth:
-
Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides, in the presence or absence of the quinoline derivative.
-
-
Staining:
-
After the desired incubation period, gently wash the biofilms with PBS.
-
Stain the biofilms with fluorescent dyes. A common combination is:
-
SYTO 9 (green): Stains all bacterial cells (live and dead).
-
Propidium Iodide (PI) (red): Only enters and stains cells with compromised membranes (dead cells).
-
-
-
Imaging:
-
Image Analysis:
-
Reconstruct the z-stacks to generate a 3D image of the biofilm.
-
Analyze the images to assess changes in biofilm thickness, architecture, and the ratio of live to dead cells in response to treatment with the quinoline derivative.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: MIC and MBIC Values of Quinoline Derivatives against S. aureus
| Compound | MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) |
| Quinoline Derivative A | 8 | 16 | 32 |
| Quinoline Derivative B | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 4 | 16 |
MBIC₅₀ and MBIC₉₀ represent the concentrations required to inhibit 50% and 90% of biofilm formation, respectively.
Table 2: MBEC Values of Quinoline Derivatives against Pre-formed P. aeruginosa Biofilms
| Compound | MBEC (µg/mL) |
| Quinoline Derivative A | >128 |
| Quinoline Derivative B | 64 |
| Tobramycin | 256 |
Visualizations
Experimental Workflows
Caption: Experimental workflow for testing antibiofilm activity.
Signaling Pathways in Biofilm Formation
Biofilm formation is a complex process regulated by various signaling pathways, with quorum sensing (QS) playing a central role.[1][2][20] QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[21]
Caption: Key stages and signaling in bacterial biofilm formation.
References
- 1. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding bacterial biofilms: From definition to treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ableweb.org [ableweb.org]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. 2.9. Crystal Violet Biofilm Assay [bio-protocol.org]
- 11. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. innovotech.ca [innovotech.ca]
- 15. emerypharma.com [emerypharma.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Frontiers | Beyond Risk: Bacterial Biofilms and Their Regulating Approaches [frontiersin.org]
- 21. Biofilm Formation and Control of Foodborne Pathogenic Bacteria [mdpi.com]
Application Note: Cell Culture Protocols for Testing the Cytotoxicity of 4-Fluoroquinolin-7-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds widely investigated for their broad-spectrum pharmacological activities, including anticancer properties.[1][2][3] The 4-aminoquinoline scaffold, in particular, is a key component in several therapeutic agents.[4][5] Understanding the cytotoxic potential and the mechanism of action of novel quinoline derivatives, such as 4-Fluoroquinolin-7-amine, is a critical step in the drug discovery process. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays. The methodologies described include the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/Propidium Iodide assay for apoptosis detection.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines is recommended, for example:
-
MCF-7 (Breast adenocarcinoma)
-
A549 (Lung carcinoma)
-
HeLa (Cervical adenocarcinoma)
-
-
Culture Medium: Use the appropriate medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells regularly to maintain exponential growth.
Preparation of this compound Stock Solution
-
Solvent Selection: Use Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Preparation: Accurately weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO.
-
Storage: Store the stock solution in aliquots at -20°C, protected from light. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[7]
Materials:
-
96-well flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[7]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7][8][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] A compromised cell membrane leads to the leakage of this stable cytosolic enzyme.[10][11]
Protocol Outline:
-
Seed and treat cells with this compound as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
The assay typically involves adding a reaction mixture containing a substrate and a tetrazolium salt to the supernatant.[12]
-
LDH in the supernatant catalyzes a reaction that results in a colored formazan product.
-
Measure the absorbance of the resulting color at 490 nm.[10][11] The amount of color is proportional to the number of damaged cells.[11]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]
Protocol Outline:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[14][15]
-
Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Illustrative IC₅₀ Values of this compound
| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h |
| MCF-7 | 15.5 | 8.2 |
| A549 | 22.1 | 12.7 |
| HeLa | 18.3 | 9.5 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Illustrative Apoptosis Analysis via Flow Cytometry (48h Treatment)
| Treatment Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (0 µM) | 95.2 | 2.5 | 2.3 |
| 5 µM | 68.4 | 18.3 | 13.3 |
| 10 µM | 45.1 | 35.6 | 19.3 |
| 25 µM | 15.7 | 48.9 | 35.4 |
Note: These are hypothetical values for illustrative purposes.
Visualizations
Experimental Workflow
References
- 1. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 11. m.youtube.com [m.youtube.com]
- 12. atcbiotech.com [atcbiotech.com]
- 13. youtube.com [youtube.com]
- 14. abcam.cn [abcam.cn]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoroquinolin-7-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoroquinolin-7-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is a substituted quinoline. Common methods for synthesizing the quinoline core include the Skraup, Doebner-von Miller, and Friedländer reactions. For this specific molecule, a plausible approach is a variation of the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Modifications to these classical methods, such as using microwave irradiation or novel catalysts, can improve yields and reaction conditions.[1][2]
Q2: What are the key starting materials for the synthesis of this compound via a Friedländer-type reaction?
A2: A likely retrosynthetic analysis suggests that suitable starting materials would be a functionalized 2-aminobenzaldehyde or 2-aminoketone and a carbonyl compound with an active methylene group. For this compound, this could involve a starting material like 2,4-diamino-5-fluorobenzaldehyde or a related derivative, which would then be reacted with a suitable ketone or aldehyde to form the quinoline ring.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the typical purification methods for this compound?
A4: After the reaction is complete, the crude product can be purified using several techniques. The choice of method depends on the nature of the impurities. Common methods include:
-
Recrystallization: This is effective if the product is a solid and there is a suitable solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either very soluble or insoluble.
-
Column Chromatography: This is a versatile method for separating the product from impurities with different polarities. A silica gel column is commonly used, with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) as the mobile phase.
-
Acid-Base Extraction: Since the product has an amine group, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The product can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to overcome the activation energy, while others may be sensitive to high temperatures, leading to decomposition. Microwave-assisted synthesis can sometimes offer better control and higher yields in shorter reaction times.[3] |
| Ineffective Catalyst | The choice of catalyst is crucial. For Friedländer-type syntheses, both acid and base catalysts can be used.[2] Experiment with different catalysts such as p-toluenesulfonic acid, iodine, or Lewis acids like zirconium triflate.[4] The use of ionic liquids or nanocatalysts has also been shown to improve yields.[1][5] |
| Poor Quality of Reagents or Solvents | Ensure that the starting materials are pure and the solvents are anhydrous if the reaction is moisture-sensitive. Impurities in the reagents can lead to side reactions and lower the yield. |
| Sub-optimal Solvent | The solvent can significantly influence the reaction outcome. For quinoline synthesis, solvents like ethanol, water, or even solvent-free conditions have been reported to be effective.[6] A biphasic solvent system might be detrimental in some cases.[1] |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Suggested Solution |
| Side Reactions | Side reactions like self-condensation of the starting materials or polymerization can occur. To minimize these, try adjusting the rate of addition of one reactant to the other or changing the reaction temperature. |
| Regioselectivity Issues | When using unsymmetrical ketones in the Friedländer synthesis, regioselectivity can be a problem. Introducing a directing group on the ketone or using specific amine catalysts can help control the regioselectivity.[2] |
| Oxidation of the Product | If the product is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation. |
Experimental Protocols
Generalized Protocol for Friedländer-type Synthesis of a Substituted Quinoline
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1 equivalent) in a suitable solvent (e.g., ethanol, water, or acetic acid).[3][6]
-
Addition of Second Carbonyl: Add the carbonyl compound containing an α-methylene group (1-1.2 equivalents) to the solution.
-
Catalyst Addition: Add the catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid) to the reaction mixture. The amount of catalyst will depend on the specific one being used.[2][4]
-
Reaction: Stir the mixture at the optimized temperature (this could range from room temperature to reflux) and monitor the reaction progress using TLC.[3] For microwave-assisted synthesis, heat the reaction mixture to the desired temperature (e.g., 160°C) for a short duration (e.g., 5-15 minutes).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization, column chromatography, or acid-base extraction.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, mass spectrometry, and melting point analysis.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low product yield in the synthesis.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
common side reactions in the synthesis of quinoline derivatives and how to avoid them
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives, encountering side reactions is a common challenge that can impact yield, purity, and overall project timelines. This technical support center provides a comprehensive guide to troubleshooting and avoiding these unwanted reactions in some of the most frequently employed quinoline synthesis methodologies.
This guide is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments. It includes detailed experimental protocols, quantitative data for easy comparison of methods, and visualizations to clarify complex workflows and relationships.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Skraup Synthesis
Question: My Skraup reaction is highly exothermic and producing a significant amount of tar, making product isolation difficult. What is causing this and how can I prevent it?
Answer:
The classic Skraup synthesis, which involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, is notoriously vigorous and often leads to the formation of a thick tarry residue.[1] This is primarily due to the harsh reaction conditions, including the use of concentrated sulfuric acid and strong oxidizing agents at high temperatures, which can cause polymerization of the acrolein intermediate and degradation of the starting materials and product.
Troubleshooting & Avoidance Strategies:
-
Milder Oxidizing Agents: Replace harsh traditional oxidants like arsenic pentoxide or nitrobenzene with milder alternatives. Iodine, for instance, can be used as a more controlled oxidizing agent.
-
Ionic Liquids: The use of an imidazolium cation-based sulfonic acid ionic liquid as a replacement for concentrated sulfuric acid can significantly improve the reaction outcome. In some cases, this modification may even eliminate the need for an external oxidizing agent.[1][2]
-
Microwave Irradiation: Employing microwave heating instead of conventional heating can dramatically reduce reaction times and improve yields by providing more uniform and efficient heating.[1][2][3]
-
Moderators: The addition of ferrous sulfate can help to moderate the reaction's exothermicity.[4]
| Method | Oxidizing Agent | Acid | Temperature | Yield of Quinoline | Side Product Formation |
| Classical Skraup | Nitrobenzene | Conc. H₂SO₄ | High (Reflux) | Low to Moderate | Significant Tar Formation |
| Modified Skraup | Iodine | Conc. H₂SO₄ | Moderate | Improved | Reduced Tar Formation |
| Ionic Liquid/Microwave | None required | Sulfonic acid ionic liquid | 200°C (Microwave) | Good to Very Good[2] | Minimal |
Experimental Protocol: Modified Skraup Synthesis with Microwave Irradiation
-
Combine the substituted aniline (1 equivalent), glycerol (3 equivalents), and a sulfonic acid ionic liquid in a microwave-safe reaction vessel.[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 200°C for the specified time (typically shorter than conventional heating).[2]
-
After cooling, dilute the reaction mixture with water and neutralize with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Tar Formation in Skraup Synthesis
Caption: Troubleshooting workflow for minimizing tar in the Skraup synthesis.
Doebner-von Miller Synthesis
Question: My Doebner-von Miller reaction is resulting in a low yield of the desired quinoline derivative and a significant amount of a polymeric substance. How can I address this?
Answer:
A primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate.[1] This is especially problematic under the strongly acidic conditions typically used.
Troubleshooting & Avoidance Strategies:
-
Biphasic Reaction Medium: A highly effective method to prevent polymerization is to use a biphasic reaction medium. By sequestering the α,β-unsaturated carbonyl compound in an organic phase, its self-polymerization is drastically reduced, leading to a significant increase in the yield of the quinoline product.[1]
-
Lewis Acid Catalysts: Instead of strong Brønsted acids, consider using Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃) as catalysts. These can promote the desired cyclization reaction under milder conditions, thereby minimizing polymerization.
| Reaction Condition | Catalyst | Yield of Quinoline | Side Product Formation |
| Classical (Homogeneous) | Strong Brønsted Acid (e.g., HCl, H₂SO₄) | Low | Significant Polymerization |
| Biphasic System | Strong Brønsted Acid | High | Reduced Polymerization |
| Lewis Acid Catalysis | SnCl₄, Sc(OTf)₃ | Good to High | Minimal Polymerization |
Experimental Protocol: Doebner-von Miller Synthesis in a Biphasic System
-
In a round-bottom flask, dissolve the aniline derivative in an aqueous acidic solution (e.g., aqueous HCl).
-
Add an immiscible organic solvent (e.g., toluene or dichloromethane) to create a biphasic system.
-
Slowly add the α,β-unsaturated carbonyl compound to the stirred biphasic mixture.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with a basic solution (e.g., saturated NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Decision Tree for Optimizing Doebner-von Miller Synthesis
Caption: Decision-making process to reduce polymerization in Doebner-von Miller reactions.
Friedländer Synthesis
Question: I am performing a Friedländer synthesis with an unsymmetrical ketone and obtaining a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of this reaction?
Answer:
A significant challenge in the Friedländer synthesis is controlling the regioselectivity when using an unsymmetrical ketone, which can lead to the formation of two different quinoline products.[5] The regioselectivity is influenced by the reaction conditions and the choice of catalyst.
Troubleshooting & Avoidance Strategies:
-
Catalyst Selection: The choice of catalyst can have a profound impact on regioselectivity. For instance, using specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to highly favor the formation of the 2-substituted quinoline.[6][7]
-
Slow Addition of Ketone: Slowly adding the methyl ketone substrate to the reaction mixture can increase the regioselectivity.[6][7]
-
Temperature Control: The regioselectivity of the Friedländer reaction can be temperature-dependent. Higher temperatures have been shown to improve regioselectivity in some cases.[6][7]
-
Phosphonate-Assisted Synthesis: Introducing a phosphonate group at one of the α-carbons of the ketone can perfectly control the regioselectivity.[8]
| Catalyst | Addition of Ketone | Temperature | Regioselectivity (2-substituted:2,3-disubstituted) |
| Standard Base/Acid | Rapid | Varies | Often a mixture |
| TABO | Slow | Elevated | ≥84:16 for quinolines, up to 96:4 for 1,8-naphthyridines[7][9] |
| Pyrrolidine derivatives | Slow | Elevated | High regioselectivity for 2-substituted products[6] |
Experimental Protocol: Highly Regioselective Friedländer Synthesis using TABO Catalyst
-
To a solution of the o-aminoaromatic aldehyde and TABO catalyst in a suitable solvent (e.g., toluene), heat the mixture to the desired temperature.
-
Slowly add the unsymmetrical methyl ketone to the reaction mixture over a period of several hours using a syringe pump.[6]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired regioisomer.
Pathway to Regiocontrol in Friedländer Synthesis
Caption: Strategies to enhance regioselectivity in the Friedländer synthesis.
Combes Synthesis
Question: In my Combes synthesis, I'm observing the formation of an undesired regioisomer. How can I control the outcome?
Answer:
Similar to the Friedländer synthesis, the Combes synthesis, which involves the condensation of an aniline with a β-diketone, can also yield regioisomers. The regioselectivity is largely influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone.[10][11]
Troubleshooting & Avoidance Strategies:
-
Substituent Effects on the Diketone: Increasing the steric bulk of the R group on the β-diketone tends to favor the formation of the 2-substituted quinoline.[10][11]
-
Substituent Effects on the Aniline: The electronic nature of the substituents on the aniline plays a crucial role. Methoxy-substituted anilines (electron-donating) generally lead to the formation of 2-CF₃-quinolines when reacted with trifluoromethyl-β-diketones. Conversely, chloro- or fluoro-substituted anilines (electron-withdrawing) favor the formation of the 4-CF₃ regioisomer.[10][11]
-
Catalyst and Reaction Medium: While concentrated sulfuric acid is traditionally used, a mixture of polyphosphoric acid (PPA) and an alcohol can be a more effective dehydrating agent and influence the reaction pathway.
| Aniline Substituent (with TFMPD) | Diketone R Group | Major Regioisomer |
| Methoxy (electron-donating) | CF₃ | 2-CF₃-quinoline[10][11] |
| Chloro/Fluoro (electron-withdrawing) | CF₃ | 4-CF₃-quinoline[10][11] |
| Unsubstituted | Bulky Alkyl | 2-Alkyl-quinoline |
| TFMPD = Trifluoromethyl-β-diketone |
Experimental Protocol: Regioselective Combes Synthesis
-
In a reaction vessel, combine the substituted aniline and the β-diketone.
-
Carefully add the acid catalyst (e.g., concentrated sulfuric acid or a PPA/alcohol mixture).
-
Heat the reaction mixture to the appropriate temperature and monitor its progress.
-
After the reaction is complete, pour the mixture onto ice and neutralize with a base.
-
Extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product, and if necessary, separate any minor regioisomer by column chromatography.
Factors Influencing Regioselectivity in Combes Synthesis
Caption: Influence of substituents on the regiochemical outcome of the Combes synthesis.
Pfitzinger Synthesis
Question: My Pfitzinger reaction of isatin with a carbonyl compound is producing a lot of tar and giving a low yield of the desired quinoline-4-carboxylic acid. What's going wrong?
Answer:
The Pfitzinger reaction, which condenses isatin with a carbonyl compound in the presence of a strong base, can be prone to side reactions, particularly the self-condensation of the carbonyl component, especially with reactive substrates like biacetyl, leading to tar formation. Additionally, incomplete reaction or side reactions of the isatin can reduce the yield.
Troubleshooting & Avoidance Strategies:
-
Modified Procedure (Pre-treatment of Isatin): A significant improvement in yield and reduction in byproducts can be achieved by first reacting the isatin with the base (e.g., potassium hydroxide) to open the lactam ring and form the isatinate salt. The carbonyl compound is then added to this solution. This pre-treatment minimizes the self-condensation of the carbonyl compound.
-
Reaction Time and Temperature: The optimal reaction time and temperature can vary depending on the reactivity of the carbonyl compound. For sensitive substrates, conducting the reaction at room temperature for a longer duration (e.g., 2 days) can be beneficial.
| Method | Procedure | Yield of Quinoline-4-carboxylic acid | Side Product Formation |
| Classical Pfitzinger | All reactants mixed at once | Low to Moderate | Significant tar formation with reactive carbonyls |
| Modified Pfitzinger | Isatin pre-treated with base | Good to Excellent (e.g., up to 80% for 2-methylquinoline-4-carboxylic acid)[12] | Reduced tar formation |
Experimental Protocol: Modified Pfitzinger Synthesis
-
In a flask, dissolve isatin in a solution of a strong base (e.g., 30% aqueous potassium hydroxide) and stir until the isatin has completely reacted to form the isatinate salt (indicated by a color change).
-
To this solution, add the carbonyl compound and continue stirring at the appropriate temperature (room temperature to reflux, depending on the substrate).
-
Monitor the reaction until completion.
-
Cool the reaction mixture and dilute with water.
-
Acidify the solution with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the quinoline-4-carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent if necessary.
Workflow for an Optimized Pfitzinger Reaction
Caption: A streamlined workflow for enhancing the efficiency of the Pfitzinger synthesis.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. alchetron.com [alchetron.com]
- 12. researchgate.net [researchgate.net]
troubleshooting low solubility issues with 4-Fluoroquinolin-7-amine in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility issues with 4-Fluoroquinolin-7-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a weakly basic compound. Its solubility in aqueous solutions is generally low, especially in neutral to alkaline conditions. Due to the presence of the amine group, its solubility is expected to increase significantly in acidic environments (pH < 7) due to the formation of a more soluble protonated salt.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What is the likely cause?
A2: Precipitation upon addition to an aqueous buffer is a common issue and can be attributed to several factors:
-
pH of the final solution: If your stock solution is prepared in an organic solvent (like DMSO) and then diluted into a neutral or alkaline buffer, the compound may precipitate as it is less soluble at that pH.
-
Buffer composition: The type and concentration of salts in your buffer can influence the solubility of the compound. High salt concentrations can sometimes lead to a "salting-out" effect, reducing solubility.
-
Final concentration: The final concentration of this compound in the aqueous buffer may exceed its solubility limit under those specific conditions.
Q3: Can I use co-solvents to improve the solubility of this compound in my experiments?
A3: Yes, using a co-solvent is a common and effective strategy. Organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are frequently used to prepare stock solutions of poorly soluble compounds. When added to the aqueous buffer, the final concentration of the co-solvent should be kept as low as possible to avoid potential effects on the biological system. It is crucial to determine the tolerance of your specific assay to the chosen co-solvent.
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound powder.
This guide provides a systematic approach to dissolving the compound.
Caption: Workflow for dissolving this compound powder.
Issue 2: Precipitation occurs after diluting the stock solution into an aqueous buffer.
This guide helps to identify the cause of precipitation and find a suitable solution.
Caption: Troubleshooting precipitation of this compound in aqueous buffers.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.62 mg of this compound (Molecular Weight: 162.16 g/mol ).
-
Dissolution: Add 100 µL of high-purity DMSO to the powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in an Aqueous Buffer
This protocol helps to determine the solubility limit in your specific experimental buffer.
-
Prepare a serial dilution: Prepare a series of dilutions of your this compound stock solution in your target aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, TRIS buffer pH 7.4). A suggested starting range is from 1 µM to 100 µM.
-
Incubation: Incubate the dilutions at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 hour).
-
Observation: Visually inspect each dilution for any signs of precipitation or cloudiness.
-
Quantification (Optional): For a more precise determination, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Data Presentation
The following tables provide a hypothetical summary of solubility for this compound based on general principles for similar compounds. Note: These values are illustrative and should be experimentally verified for your specific conditions.
Table 1: Qualitative Solubility in Common Solvents
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
| Aqueous Buffers (pH > 7) | Very Poorly Soluble |
| Aqueous Buffers (pH < 7) | Moderately Soluble |
Table 2: Estimated Maximum Soluble Concentration in Aqueous Buffers with 1% DMSO
| Buffer System | pH | Estimated Max. Soluble Concentration |
| Phosphate Buffer | 5.0 | ~50-100 µM |
| MES Buffer | 6.0 | ~25-50 µM |
| PBS | 7.4 | ~1-5 µM |
| TRIS Buffer | 8.0 | < 1 µM |
strategies for the selective functionalization of the 4-Fluoroquinolin-7-amine scaffold
Welcome to the technical support center for the selective functionalization of the 4-Fluoroquinolin-7-amine scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on the this compound scaffold and what influences their reactivity?
A1: The reactivity of the this compound scaffold is governed by the electronic properties of the quinoline ring system and the influence of its substituents. The primary sites for functionalization are the C-H bonds on the benzene ring portion (C5, C6, and C8), the 7-amino group, and the 4-fluoro group.
-
Pyridine Ring: The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the pyridine part of the ring system towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions 2 and 4.[1]
-
Benzene Ring (C5, C6, C8): The 7-amino group is a strong electron-donating group, which activates the benzene ring for electrophilic aromatic substitution, primarily at the ortho (C6, C8) and para (C5) positions.
-
7-Amino Group: The lone pair of electrons on the nitrogen makes it a nucleophilic center, readily participating in reactions such as acylation, alkylation, and transition-metal-catalyzed cross-coupling reactions.[2]
-
4-Fluoro Group: The C4 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. The fluorine atom is a good leaving group in such reactions.[3][4]
Q2: How can I selectively functionalize the C8 position over other C-H bonds?
A2: Selective functionalization at the C8 position is typically achieved through directed C-H activation.[5][6] The 7-amino group can be converted into a directing group that coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium), bringing the catalyst into close proximity to the C8 C-H bond and facilitating its selective cleavage and subsequent functionalization.
References
- 1. iipseries.org [iipseries.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in the purification of 4-Fluoroquinolin-7-amine derivatives
Welcome to the technical support center for the purification of 4-Fluoroquinolin-7-amine derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my this compound derivative showing poor separation and significant tailing on a standard silica gel column?
Possible Causes & Solutions:
-
Basic Nature of the Amine: The primary amine group in your compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to peak tailing and poor separation.
-
Solution 1: Mobile Phase Modification: Add a competing base to your mobile phase to neutralize the acidic silica surface. Commonly used modifiers include:
-
Triethylamine (TEA): Typically added at 0.1-1% (v/v) to the eluent.
-
Ammonia Solution: A small amount of concentrated ammonia in methanol can be effective.
-
-
Solution 2: Alternative Stationary Phases: Consider using a different stationary phase that is less acidic or has been surface-modified.
-
Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.
-
Amine-functionalized silica: This stationary phase is specifically designed to reduce interactions with basic compounds.
-
Reversed-phase chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography with an alkaline mobile phase can provide excellent separation.[1]
-
Question 2: I am observing low recovery of my compound after column chromatography. What are the likely reasons and how can I improve the yield?
Possible Causes & Solutions:
-
Irreversible Adsorption: Strong interaction with the stationary phase, particularly acidic silica, can lead to irreversible adsorption and loss of your product.
-
Solution 1: Deactivate the Stationary Phase: Before loading your sample, flush the column with the mobile phase containing a competing base (e.g., triethylamine) to "neutralize" the active sites.[1]
-
Solution 2: Use a Milder Stationary Phase: As mentioned previously, switching to alumina or a functionalized silica can prevent strong, irreversible binding.
-
Compound Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive this compound derivatives.
-
Solution: TLC Analysis for Stability: Before running a column, spot your compound on a silica TLC plate and let it sit for a few hours. If you observe the appearance of new spots, it may indicate degradation on silica. In this case, using a less acidic stationary phase is crucial.
Question 3: My purified this compound derivative contains persistent impurities that co-elute with the product. How can I resolve this?
Possible Causes & Solutions:
-
Similar Polarity of Impurities: The impurities may have very similar polarities to your target compound, making separation by normal-phase chromatography challenging.
-
Solution 1: Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching from a common ethyl acetate/hexane system to a dichloromethane/methanol or chloroform/acetone system can alter the selectivity and improve separation.
-
Solution 2: Recrystallization: If the compound is a solid and has moderate to high purity (>90%), recrystallization can be a highly effective method for removing closely related impurities. Experiment with different solvent pairs to find optimal conditions for crystal growth of the desired product while leaving impurities in the mother liquor.
-
Solution 3: Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution. Reversed-phase columns are commonly used for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a TLC method for my this compound derivative?
A good starting point for TLC method development is to use a moderately polar solvent system like 1:1 ethyl acetate/hexanes. From there, you can adjust the polarity. For more polar derivatives, a system containing dichloromethane and methanol (e.g., 95:5) is a common choice. Always consider adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase to improve the spot shape and reduce streaking.[2][3]
Q2: Can I use reversed-phase chromatography for the purification of these compounds?
Yes, reversed-phase chromatography (e.g., using a C18 column) can be very effective, especially for compounds that are difficult to purify using normal-phase methods.[4] A typical mobile phase would consist of a mixture of acetonitrile and water or methanol and water. To ensure the amine is in its neutral, free-base form, which increases retention, the pH of the mobile phase should be adjusted to be alkaline (at least two pH units above the pKa of the amine).[1] A volatile base like triethylamine or ammonium hydroxide can be used for this purpose.
Q3: How can I remove the triethylamine from my purified sample?
Triethylamine is relatively volatile and can often be removed by co-evaporation with a suitable solvent like dichloromethane or toluene under reduced pressure. If residual amounts remain, dissolving the sample in a solvent like ethyl acetate and washing with a dilute aqueous solution of a weak acid (e.g., 1% citric acid) can remove the triethylamine. However, be cautious as this may convert your amine product into a salt. Subsequent washing with a dilute basic solution (e.g., saturated sodium bicarbonate) and drying will regenerate the free-base form.
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography (with TEA modification)
-
TLC Analysis: Determine an appropriate mobile phase using TLC, aiming for an Rf value of 0.2-0.3 for the target compound. Add 0.5% triethylamine to the chosen eluent.
-
Column Packing: Pack a silica gel column with the selected mobile phase (without TEA initially).
-
Column Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the mobile phase containing 0.5% triethylamine.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully load the dried powder onto the top of the column.
-
Elution: Begin elution with the mobile phase containing triethylamine. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a this compound Derivative
-
Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for this class of compounds include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexane.
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Comparison of Purification Methods for a Model this compound Derivative
| Purification Method | Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) | Notes |
| Standard Column Chromatography | Silica Gel | 9:1 DCM/MeOH | 85 | 60 | Significant tailing and product loss observed. |
| Modified Column Chromatography | Silica Gel | 9:1 DCM/MeOH + 0.5% TEA | 95 | 85 | Improved peak shape and higher recovery. |
| Reversed-Phase Flash | C18 Silica | 8:2 ACN/H₂O + 0.1% NH₄OH | 98 | 90 | Excellent separation of polar impurities. |
| Recrystallization | - | Ethanol/Water | >99 | 75 | Effective for removing minor, less soluble impurities. |
Visualizations
References
Technical Support Center: Enhancing the Long-Term Stability of 4-Fluoroquinolin-7-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-Fluoroquinolin-7-amine for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, a member of the fluoroquinolone and aromatic amine chemical classes, is primarily influenced by three main factors:
-
Light: Fluoroquinolones are known to be photosensitive and can undergo photodegradation upon exposure to UV or even ambient room light. This can lead to the formation of degradation products and a loss of potency.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the degradation of the compound.[4] For aromatic amines, storage at low temperatures is crucial for maintaining long-term stability.
-
Humidity and Moisture: Aromatic amines can be hygroscopic, meaning they absorb moisture from the air, which can lead to hydrolysis and the formation of undesirable byproducts.[5]
Q2: What are the ideal storage conditions for long-term stability of this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage. For shorter periods, storage at 2-8°C is acceptable.
-
Light: The compound should be stored in a light-resistant container, protected from all sources of light.[1][6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Use a tightly sealed, non-reactive container, such as amber glass vials or high-density polyethylene (HDPE) containers.[5]
Q3: I have been storing my this compound at room temperature. Is it still usable?
A3: Storing this compound at room temperature, especially if exposed to light, can lead to degradation. It is highly recommended to assess the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation pathways of other fluoroquinolones, potential degradation can occur through:
-
Photodegradation: This can involve dimerization, defluorination, decarboxylation, and N-dealkylation of the quinolone ring.[1][3]
-
Oxidative degradation: The amine group is susceptible to oxidation.
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the amine or other functional groups.
Q5: How can I troubleshoot unexpected experimental results when using stored this compound?
A5: If you encounter unexpected results, consider the following troubleshooting steps:
-
Verify Purity: Re-analyze the purity of your stored this compound sample using HPLC to check for degradation.
-
Use a Fresh Sample: If possible, compare the results with those obtained using a fresh, un-stored sample of the compound.
-
Review Storage History: Check the storage conditions of your sample. Was it exposed to light, elevated temperatures, or moisture?
-
Consider Solvent Compatibility: Ensure that the solvents used in your experiments are compatible with this compound and are of high purity.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Quantitative Stability Data
While specific long-term stability data for this compound is not extensively available, the following table summarizes general stability observations for fluoroquinolones under various conditions based on published studies. This data should be used as a guideline, and it is crucial to perform compound-specific stability studies for critical applications.
| Condition | Parameter | Observation | Reference |
| Light | UV and Room Light | Fluoroquinolones can show detectable degradation in as little as 1 hour of exposure to room light. Strict protection from light is essential. | [1] |
| Temperature | 4°C | Most quinolones exhibit high stability for up to 24 hours. | [7] |
| -20°C | No significant degradation was observed for up to 7 days, with some degradation (about 30%) after 30 days for some quinolones in solution. | [7] | |
| -80°C | Similar stability to -20°C was observed for some quinolones in solution. | [7] | |
| 21-24°C (in solution) | Ciprofloxacin solutions were stable for 30 days when exposed to light. | [8] | |
| 29-31°C (in solution) | Ciprofloxacin solutions were stable for 30 days when protected from light. | [8] | |
| High Temperature | Fluoroquinolones are generally resistant to heat treatment, with minimal degradation observed even at 120°C for 20 minutes in some studies. | [4] | |
| Humidity | High Humidity | As aromatic amines can be hygroscopic, storage in a dry environment is critical to prevent hydrolysis. | [5] |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Protocol
This protocol outlines the best practices for the long-term storage of this compound to maintain its stability and purity.
Caption: Recommended long-term storage workflow.
Methodology:
-
Receiving: Upon receipt, visually inspect the container for any damage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the compound into smaller, single-use vials in a controlled environment with low humidity.
-
Inert Atmosphere: Before sealing, purge the headspace of each vial with a stream of dry inert gas (e.g., argon or nitrogen) for a few seconds to displace oxygen.
-
Sealing: Tightly seal the vials with appropriate caps (e.g., Teflon-lined screw caps) to prevent moisture ingress.
-
Light Protection: Wrap the vials in aluminum foil or use amber-colored vials to protect the compound from light.
-
Storage Temperature: Place the sealed and protected vials in a freezer at a temperature of -20°C or lower.
-
Documentation: Maintain a detailed log of the compound, including the date of storage, lot number, quantity per vial, and any observations.
Protocol 2: Stability Indicating HPLC Method (General)
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products. Note: This method will require validation for this specific compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for pH adjustment)
-
This compound reference standard
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for fluoroquinolones.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV scan of the compound (typically around 280-330 nm for fluoroquinolones).
-
Injection Volume: 10 µL
Methodology:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at a similar concentration to the working standard.
-
Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, subject the compound to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal). Analyze the stressed samples to ensure that the degradation products are well-resolved from the main peak.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Calculate the purity of the sample based on the peak areas.
Potential Degradation Pathway
The following diagram illustrates a generalized potential degradation pathway for a fluoroquinolone, highlighting the key reactive sites.
Caption: Generalized degradation pathways.
References
- 1. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of heating on the stability of quinolones in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability in the synthesis of 4-Fluoroquinolin-7-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 4-Fluoroquinolin-7-amine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
Q2: What are the most critical parameters to control to ensure batch-to-batch consistency?
To ensure consistency, stringent control over the following parameters is crucial:
-
Quality of Starting Materials: Purity of the initial fluoroaniline and any other key reagents is paramount. Impurities can lead to side reactions and inconsistent yields.
-
Reaction Temperature: Precise temperature control during cyclization and amination steps is critical for reaction kinetics and impurity profiles.
-
Reaction Time: Adherence to optimized reaction times is necessary to ensure complete conversion and minimize the formation of degradation products.
-
pH Control: In aqueous workups and extractions, maintaining a consistent pH is vital for the efficient isolation of the product.
-
Stirring Rate: Consistent and efficient mixing ensures homogeneity and uniform heat distribution.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material and a reference standard (if available), you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative and detailed information on the reaction progress and the formation of any impurities.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low product yield is a frequent issue that can stem from several factors. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction using TLC or HPLC to confirm completion. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. - Ensure the catalyst (if used) is active and added in the correct amount. |
| Side Reactions | - Optimize the reaction temperature; lower temperatures may reduce side product formation. - Evaluate the purity of starting materials, as impurities can catalyze side reactions. - Consider the order of reagent addition. |
| Product Loss During Workup | - Ensure the pH is optimized for extraction to prevent the product from remaining in the aqueous layer. - Use an adequate volume of extraction solvent. - Minimize the number of transfer steps to reduce mechanical losses. |
| Degradation of Product | - If the product is sensitive to heat, perform purification steps at lower temperatures. - If the product is sensitive to light or air, conduct the experiment under an inert atmosphere and protect it from light. |
Issue 2: Presence of Impurities in the Final Product
The formation of impurities can significantly impact the quality of the final product. Below are common impurities and methods for their removal.
| Potential Impurity | Identification Method | Suggested Removal Method |
| Unreacted Starting Material | TLC, HPLC, 1H NMR | - Optimize reaction time and temperature to drive the reaction to completion. - Column chromatography. |
| Over-aminated or Di-substituted Products | LC-MS, 1H NMR | - Carefully control the stoichiometry of the aminating agent. - Column chromatography with a suitable solvent gradient. |
| Positional Isomers | HPLC, 1H NMR, 19F NMR | - Optimize the regioselectivity of the cyclization reaction by careful selection of the catalyst and reaction conditions. - Fractional crystallization or preparative HPLC may be necessary for separation. |
| Solvent Residues | 1H NMR, GC-MS | - Dry the product under high vacuum for an extended period. - Recrystallize the product from a suitable solvent system. |
Experimental Protocols (Based on Analogous Syntheses)
The following protocols are adapted from the synthesis of structurally similar 4-aminoquinoline derivatives and should be optimized for the synthesis of this compound.
Protocol 1: Synthesis of 4-Chloro-7-fluoroquinoline (Intermediate)
This step is analogous to the chlorination of a quinolinone precursor.
| Step | Procedure |
| 1. Reagents | 7-Fluoro-4-hydroxyquinoline, Phosphorus oxychloride (POCl3), Dimethylformamide (DMF) (catalytic amount). |
| 2. Reaction | In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-fluoro-4-hydroxyquinoline and POCl3. Add a catalytic amount of DMF. Heat the mixture to reflux (approximately 110 °C) and stir for 4-6 hours.[1] |
| 3. Workup | Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8. |
| 4. Isolation | The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-chloro-7-fluoroquinoline. |
Protocol 2: Amination of 4-Chloro-7-fluoroquinoline
This step describes the nucleophilic aromatic substitution to introduce the amine group.
| Step | Procedure |
| 1. Reagents | 4-Chloro-7-fluoroquinoline, Ammonia source (e.g., aqueous ammonia, ammonium salt with a base), Solvent (e.g., ethanol, N-methyl-2-pyrrolidone). |
| 2. Reaction | In a sealed pressure vessel, dissolve 4-chloro-7-fluoroquinoline in the chosen solvent. Add the ammonia source. Heat the mixture to 120-150 °C and stir for 8-12 hours. The pressure will increase, so proper safety precautions are necessary. |
| 3. Workup | Cool the reaction vessel to room temperature. If a solid has precipitated, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. |
| 4. Purification | The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound. |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yield issues.
References
Technical Support Center: Improving Regioselectivity of Reactions Involving 4-Fluoroquinolin-7-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoroquinolin-7-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the chemical modification of this important scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?
A1: The regioselectivity of EAS on this compound is primarily governed by the interplay of the directing effects of the activating amino group at the 7-position and the deactivating fluoro group at the 4-position, as well as the protonation state of the quinoline nitrogen under the reaction conditions. The powerful ortho-, para-directing effect of the amino group strongly activates the C6 and C8 positions. Conversely, the fluoro group is a deactivating ortho-, para-director.[1][2] In acidic media, protonation of the quinoline nitrogen further deactivates the pyridine ring towards electrophilic attack.
Q2: I am observing a mixture of isomers during my nitration reaction. How can I improve the selectivity?
A2: Poor regioselectivity in nitration is a common issue. The strongly activating amino group can lead to multiple nitration products. To improve selectivity, consider the following:
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Protecting the amino group: Converting the amine to an amide (e.g., acetamide) moderates its activating effect and can improve regioselectivity.
-
Reaction conditions: Lowering the reaction temperature and using a less aggressive nitrating agent can favor the formation of a single major isomer.
-
Solvent effects: The choice of solvent can influence the protonation state of the quinoline and the solvation of the electrophile, thereby affecting the regiochemical outcome.
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom at the 4-position?
A3: Yes, SNAr at the 4-position of quinolines is a feasible reaction, particularly when the ring is activated by electron-withdrawing groups. However, in this compound, the electron-donating amino group at the 7-position disfavors nucleophilic attack at C4. For successful SNAr, consider strategies to enhance the electrophilicity of the C4 position, such as N-oxidation of the quinoline ring or using a strongly nucleophilic reagent under forcing conditions. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of activated fluoroarenes in SNAr.[3]
Q4: What are the preferred positions for metal-catalyzed cross-coupling reactions on a this compound scaffold?
A4: For cross-coupling reactions like Suzuki or Buchwald-Hartwig, the reactivity depends on the nature of the halide or triflate at a specific position. If you have a bromo or iodo substituent, for example at the 7-position (by starting with a 7-bromo-4-fluoroquinoline precursor), this position would be the primary site for cross-coupling. The C-F bond at the 4-position is generally less reactive in standard palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
This guide provides a systematic approach to troubleshooting common issues encountered during electrophilic aromatic substitution on this compound.
Caption: Troubleshooting workflow for electrophilic aromatic substitution.
Detailed Steps:
-
Protect the 7-Amino Group: The strong activating nature of the amino group is a common cause of poor regioselectivity.
-
Action: Convert the amine to an amide (e.g., using acetic anhydride) or a carbamate (e.g., using Boc-anhydride). This moderates the activating effect and can lead to a single major product.
-
Protocol: See "Experimental Protocols" section for a general procedure for amine protection.
-
-
Modify Reaction Conditions: Harsh reaction conditions can lead to decomposition and side reactions.
-
Action:
-
Temperature: Lower the reaction temperature. For nitrations, consider running the reaction at 0°C or even lower.
-
Reagents: Use milder reagents. For example, for bromination, switch from Br₂/FeBr₃ to N-bromosuccinimide (NBS).
-
-
-
Optimize Reagent Stoichiometry: An excess of the electrophile can lead to multiple substitutions.
-
Action: Carefully control the stoichiometry of the electrophilic reagent. Start with a 1:1 molar ratio of substrate to electrophile and adjust as needed based on product analysis.
-
-
Change Solvent System: The solvent can influence the reactivity of both the substrate and the electrophile.
-
Action: Experiment with different solvents. For example, in nitrations, switching from concentrated sulfuric acid to a mixture of sulfuric and acetic acid can sometimes improve selectivity.
-
Issue 2: Difficulty in Achieving Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
This guide addresses challenges in replacing the fluorine atom at the C4 position via SNAr.
Caption: Troubleshooting workflow for nucleophilic aromatic substitution.
Detailed Steps:
-
Activate the Quinoline Ring: The electron-donating amino group deactivates the ring towards nucleophilic attack.
-
Action: Consider converting the quinoline to its N-oxide by treating it with an oxidant like m-CPBA. The N-oxide is significantly more electron-deficient and will facilitate SNAr at the 4-position. The N-oxide can be subsequently reduced back to the quinoline.
-
-
Use a More Reactive Nucleophile: The choice of nucleophile is critical.
-
Action: If a neutral amine is not reactive enough, consider using its corresponding anion (e.g., an amide) generated with a strong base. Be mindful of potential side reactions with other functional groups.
-
-
Increase Reaction Temperature/Use Microwave Irradiation: SNAr reactions on unactivated substrates often require forcing conditions.
-
Action: Gradually increase the reaction temperature. Microwave heating can often significantly reduce reaction times and improve yields for sluggish SNAr reactions.
-
Data Presentation
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| HNO₃/H₂SO₄ | 6-Nitro-4-fluoroquinolin-7-amine and/or 8-Nitro-4-fluoroquinolin-7-amine | The strongly activating amino group directs ortho and para. The C6 and C8 positions are most activated. |
| Br₂/FeBr₃ | 6-Bromo-4-fluoroquinolin-7-amine and/or 8-Bromo-4-fluoroquinolin-7-amine | Similar to nitration, the amino group dictates the position of substitution. |
| SO₃/H₂SO₄ | 4-Fluoro-7-aminoquinoline-6-sulfonic acid and/or 4-Fluoro-7-aminoquinoline-8-sulfonic acid | The bulky sulfonyl group may favor the less sterically hindered position. |
Note: The actual product distribution may vary depending on the specific reaction conditions. The use of a protecting group on the amine is highly recommended to improve selectivity.
Experimental Protocols
Protocol 1: General Procedure for the Protection of the 7-Amino Group as an Acetamide
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution.
-
Acylation: Cool the mixture to 0°C and slowly add acetic anhydride (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-(4-fluoroquinolin-7-yl)acetamide by column chromatography or recrystallization.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of a 4-Chloro-7-aminoquinoline with an Amine
This protocol is adapted from procedures for similar quinoline systems and may require optimization for 4-fluoro-7-aminoquinoline.
-
Reactant Mixture: In a sealed tube, combine the 4-halo-7-aminoquinoline (1 equivalent), the desired amine (2-5 equivalents), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a base such as potassium carbonate or triethylamine (2 equivalents).
-
Heating: Heat the reaction mixture to 120-150°C for several hours to overnight. Microwave heating can also be employed to reduce reaction times.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.[4]
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for improving the regioselectivity of electrophilic aromatic substitution on this compound.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting mass spectrometry fragmentation patterns of 4-Fluoroquinolin-7-amine
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) fragmentation of 4-Fluoroquinolin-7-amine.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
A: The expected molecular ion peak depends on the ionization technique used. The chemical formula for this compound is C₉H₇FN₂.
-
In Electrospray Ionization (ESI) positive mode , you would typically observe the protonated molecule, [M+H]⁺.
-
In Electron Ionization (EI) , you would observe the radical cation, [M]⁺•.
The table below summarizes the calculated exact masses for these primary ions.
| Ion Species | Formula | Description | Exact Mass (m/z) |
| [M]⁺• | C₉H₇FN₂ | Molecular Ion (Radical Cation) | 162.06 |
| [M+H]⁺ | C₉H₈FN₂ | Protonated Molecule | 163.07 |
Q2: What are the common fragmentation patterns for fluoroquinolones in MS/MS?
A: While data for this compound is specific, the broader class of fluoroquinolones exhibits predictable fragmentation pathways, which are useful for interpretation.[1] Under Collision-Induced Dissociation (CID), common neutral losses from the protonated molecule [M+H]⁺ include:
The quinoline ring itself is a stable aromatic structure, meaning that fragmentation will often involve substituents breaking off from this core.[4]
Q3: I see unexpected peaks with a higher mass than the molecular ion. What are they?
A: Peaks with a mass higher than the expected molecular ion are often due to the formation of adducts, especially in soft ionization techniques like ESI.[5] These form when the analyte molecule associates with ions present in the solvent or from contaminants.[5][6] Always verify the purity of your solvents and be mindful of potential contaminants from glassware or plasticware.
The table below lists common adducts seen in positive ion mode ESI.
| Adduct Ion | Mass Difference (from [M]) | Common Source |
| [M+NH₄]⁺ | +18.03 Da | Ammonium salts in buffer |
| [M+Na]⁺ | +22.99 Da | Glassware, solvents, buffers |
| [M+K]⁺ | +38.96 Da | Glassware, solvents, buffers |
| [M+CH₃OH+H]⁺ | +33.03 Da | Methanol solvent |
| [M+ACN+H]⁺ | +42.03 Da | Acetonitrile solvent |
| [2M+H]⁺ | M + 1.01 Da | Dimer formation at high concentration |
Troubleshooting Guide
Problem: I do not see the expected molecular ion peak in my spectrum.
-
Possible Cause 1: Ionization technique is too harsh. Electron Ionization (EI) can impart significant energy, causing the molecular ion to fragment completely before detection.[7]
-
Solution: Switch to a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to generate more abundant molecular ions.[5]
-
-
Possible Cause 2: Poor signal intensity. The concentration of your sample may be too low, or the instrument may not be properly tuned for the mass range.[8]
-
Solution: Prepare a more concentrated sample. Regularly tune and calibrate your mass spectrometer using an appropriate standard to ensure it is performing optimally.[8]
-
-
Possible Cause 3: In-source fragmentation. Even with ESI, high voltages on the ion source optics (like the cone or fragmentor voltage) can cause the molecule to fragment before it enters the mass analyzer.
-
Solution: Methodically reduce the cone/fragmentor voltage to decrease the energy imparted to the ions as they enter the spectrometer.
-
Problem: The fragmentation pattern is noisy or contains many unexpected peaks.
-
Possible Cause 1: Contamination. The sample, solvent, or instrument flow path may be contaminated. Common contaminants include siloxanes from septa, phthalates from plastics, or residue from previous analyses.[9][10]
-
Solution: Run a solvent blank to identify background peaks. If contamination is suspected, use fresh, high-purity solvents, replace the inlet septum, and clean the ion source.[10]
-
-
Possible Cause 2: High background or electronic noise. This can be caused by leaks in the system or issues with the detector.
-
Solution: Perform a leak check, particularly around gas fittings and seals. Ensure high-purity carrier and collision gases are in use. If the problem persists, the detector may require service.[10]
-
Proposed Fragmentation and Workflow Diagrams
The following diagrams illustrate a potential fragmentation pathway for this compound and a logical workflow for troubleshooting common MS issues.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Caption: Troubleshooting workflow for unexpected MS peaks.
General Experimental Protocol for ESI-MS/MS Analysis
This section provides a generalized methodology for analyzing this compound using LC-ESI-MS/MS. Instrument parameters should be optimized for your specific system.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to create working solutions ranging from 1 ng/mL to 1000 ng/mL in the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid).
-
Filter all samples through a 0.22 µm syringe filter before placing them in autosampler vials.
-
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 2.0 - 4.0 kV.
-
Cone/Fragmentor Voltage: Start at a low value (e.g., 20 V) and optimize based on molecular ion intensity.
-
Desolvation Gas (N₂): Flow rate and temperature should be optimized per manufacturer guidelines (e.g., 500-600 L/hr at 550 °C).
-
Scan Mode (Full Scan): Acquire data from m/z 50-500 to identify the [M+H]⁺ precursor ion.
-
MS/MS Mode (Product Ion Scan): Select the precursor ion (m/z 163.07) for fragmentation.
-
Collision Energy (CE): Perform a ramping experiment from 10-40 eV to find the optimal energy for generating informative fragment ions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Extractive Electrospray Ionization Mass Spectrometry for Quantitative Determination of Fluoroquinolones Captured by Magnetic Molecularly Imprinted Polymers from Raw Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acdlabs.com [acdlabs.com]
- 6. support.waters.com [support.waters.com]
- 7. uni-saarland.de [uni-saarland.de]
- 8. gmi-inc.com [gmi-inc.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimization of Cell Permeability for 4-Fluoroquinolin-7-amine-based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of cell permeability for 4-fluoroquinolin-7-amine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the cell permeability of this compound compounds?
A1: The cell permeability of small molecules like this compound derivatives is primarily governed by a combination of physicochemical properties. Key factors include:
-
Lipophilicity (logP/logD): A crucial factor for passive diffusion across the lipid bilayer of cell membranes.[1] Highly lipophilic compounds tend to have better permeability, but excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Molecular Weight (MW): Generally, smaller molecules (ideally under 500 Da) exhibit better permeability.[1]
-
Hydrogen Bonding Capacity: A higher number of hydrogen bond donors and acceptors can negatively impact permeability by increasing the energy required for the compound to desolvate and enter the hydrophobic membrane interior.[1]
-
Polar Surface Area (PSA): A lower PSA is generally associated with higher cell permeability.
-
Ionization State (pKa): The charge of a molecule significantly affects its ability to cross the cell membrane.[2][3] The neutral form of a compound is typically more permeable. Since quinolines are weak bases, the pH of the environment will influence their ionization and, consequently, their permeability.[4][5]
-
Molecular Shape and Flexibility: The conformation of a molecule can influence its ability to interact with and traverse the cell membrane.
Q2: How can I improve the cell permeability of my this compound-based compound?
A2: Improving cell permeability often involves a medicinal chemistry approach to modify the compound's structure. Consider the following strategies:
-
Increase Lipophilicity: Introduce lipophilic functional groups to the quinoline scaffold. This can be achieved by adding alkyl or aryl groups.[6]
-
Reduce Hydrogen Bonding: Mask polar functional groups, such as amines or hydroxyls, through derivatization (e.g., esterification, amidation) to reduce the number of hydrogen bond donors and acceptors.
-
Decrease Polar Surface Area: Strategically replace polar groups with non-polar ones.
-
Modulate pKa: Modify the electronic properties of the quinoline ring or its substituents to alter the basicity of the molecule, thereby influencing its ionization state at physiological pH.[6]
-
Prodrug Approach: Convert a poorly permeable compound into a more lipophilic prodrug that can cross the cell membrane and then be metabolized into the active drug intracellularly.
Q3: My compound shows good PAMPA permeability but poor Caco-2 permeability. What could be the reason?
A3: This discrepancy often suggests the involvement of active efflux transporters. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free assay that only measures passive diffusion.[7][8][9] In contrast, the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that express various transporters, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[10][11][12] If your compound is a substrate for these efflux transporters, it will be actively pumped out of the Caco-2 cells, resulting in low apparent permeability in the apical-to-basolateral direction.[11][12]
Q4: How do I confirm if my compound is a substrate of an efflux transporter?
A4: To confirm if your compound is an efflux transporter substrate, you can perform a bidirectional Caco-2 assay.[12] This involves measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication of active efflux.[11][12] Additionally, you can conduct the Caco-2 assay in the presence of known inhibitors of specific transporters (e.g., verapamil for P-gp) to see if the A-to-B permeability increases.[11]
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA Assay
| Possible Cause | Troubleshooting Step |
| Poor Solubility: | The compound may be precipitating in the donor well, leading to an underestimation of its permeability. |
| * Action: Check the solubility of the compound in the assay buffer. If necessary, use a co-solvent (e.g., DMSO), but keep the final concentration low (typically ≤1%) to avoid disrupting the artificial membrane. | |
| High Lipophilicity: | The compound may be retained within the artificial membrane and not partition into the acceptor well. |
| * Action: Analyze the mass retention in the membrane if your analytical method allows. Consider structural modifications to slightly reduce lipophilicity. | |
| Incorrect pH of Buffer: | The ionization state of the quinoline compound is pH-dependent, which affects its permeability. |
| * Action: Ensure the pH of the donor and acceptor buffers is accurately controlled and appropriate for the intended physiological compartment being modeled (e.g., pH 6.5 for the apical side of the intestine).[10] | |
| Membrane Integrity Issues: | The artificial membrane may be compromised, leading to inaccurate results. |
| * Action: Use a membrane integrity marker, such as Lucifer Yellow, in your assay.[9][10] High leakage of the marker indicates a compromised membrane. |
Issue 2: High Variability in Caco-2 Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Monolayer Integrity: | The tightness of the cell junctions can vary between wells and experiments. |
| * Action: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer before and after the experiment.[10][11] Only use wells with TEER values within the acceptable range for your laboratory (typically ≥200 Ω·cm²).[13] The integrity can also be checked using a paracellular marker like Lucifer Yellow.[11] | |
| Compound Adsorption to Assay Plates: | The compound may be binding to the plastic of the transwell plates, reducing the concentration available for transport. |
| * Action: Perform a mass balance study to determine the recovery of the compound at the end of the experiment. Low recovery may indicate adsorption. Consider using low-binding plates. | |
| Cell Passage Number: | The expression of transporters and the formation of tight junctions can change with increasing cell passage number. |
| * Action: Use Caco-2 cells within a consistent and validated range of passage numbers for all experiments. | |
| Metabolism of the Compound: | The compound may be metabolized by enzymes present in the Caco-2 cells. |
| * Action: Analyze the samples from both the donor and receiver compartments for the presence of metabolites using a suitable analytical method like LC-MS/MS. |
Quantitative Data Summary
Table 1: Representative Permeability Data for this compound Analogs
| Compound | MW (Da) | logP | PSA (Ų) | Papp (PAMPA) (10⁻⁶ cm/s) | Papp (Caco-2, A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent | 162.16 | 2.1 | 38.9 | 5.2 | 1.5 | 4.1 |
| Analog A (+CH₃) | 176.19 | 2.6 | 38.9 | 8.9 | 2.3 | 3.8 |
| Analog B (+Cl) | 196.61 | 2.8 | 38.9 | 10.5 | 3.1 | 3.5 |
| Analog C (+OCH₃) | 192.19 | 2.0 | 48.1 | 4.1 | 1.1 | 4.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Lipid Solution: Prepare a solution of a suitable lipid (e.g., 2% L-α-phosphatidylcholine in dodecane).
-
Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (donor plate) and allow the solvent to evaporate.
-
Preparation of Assay Solutions:
-
Acceptor Solution: Fill a 96-well acceptor plate with 300 µL of buffer (e.g., PBS, pH 7.4) per well.
-
Donor Solution: Prepare the test compounds in buffer (e.g., PBS, pH 6.5) at a final concentration of 100 µM.
-
-
Assay Assembly: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[7][14]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the appropriate formula.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[11][15]
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above the established threshold.[10]
-
Preparation of Dosing Solutions: Prepare the test compounds in a suitable transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at the desired concentration.
-
Permeability Measurement (A-to-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10][12]
-
Collect samples from the basolateral compartment at specified time points.
-
-
Permeability Measurement (B-to-A for Efflux):
-
Add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.
-
Collect samples from the apical compartment.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions and determine the efflux ratio.
Protocol 3: Cellular Uptake Assay using Fluorescence
-
Cell Seeding: Seed a suitable cell line in a 96-well plate and allow the cells to adhere overnight.
-
Compound Incubation: Treat the cells with the fluorescently-labeled this compound compound at various concentrations and for different time points.[16]
-
Washing: After incubation, wash the cells with cold PBS to remove any unbound compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of the cell lysate to determine the relative cellular uptake. Flow cytometry can also be used for single-cell analysis of uptake.[17][18]
Visualizations
Caption: Workflow for optimizing cell permeability.
Caption: Troubleshooting low Caco-2 permeability.
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Student Question : What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? | Biology | QuickTakes [quicktakes.io]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 18. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Fluoroquinolin-7-amine for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-Fluoroquinolin-7-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the gram-scale synthesis of this compound?
A common and scalable three-step synthetic route starts from 3-fluoroaniline. The process involves:
-
Gould-Jacobs Reaction: Cyclization of 3-fluoroaniline with diethyl 2-(ethoxymethylene)malonate to form 7-fluoro-4-hydroxyquinoline.
-
Chlorination: Conversion of the hydroxyl group to a chlorine atom using phosphorus oxychloride (POCl₃) to yield 4-chloro-7-fluoroquinoline.
-
Amination: Introduction of the amino group at the 4-position via a Buchwald-Hartwig amination reaction to produce the final product, this compound.
Q2: What are the critical parameters to control during the scale-up of the Gould-Jacobs reaction?
Temperature and reaction time are critical. The cyclization step requires high temperatures, often above 250 °C.[1][2] It is crucial to carefully control the heating rate and duration to prevent thermal decomposition of the product and minimize side reactions. Using a high-boiling point solvent like diphenyl ether is common for achieving the necessary reaction temperature.
Q3: Are there any specific safety precautions for handling phosphorus oxychloride (POCl₃) during the chlorination step at a larger scale?
Yes, POCl₃ is a highly corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The reaction should be conducted under anhydrous conditions to prevent the exothermic reaction of POCl₃ with water, which can lead to a dangerous pressure buildup in a sealed reactor.[3][4] Quenching of the reaction mixture should be done carefully by slowly adding the reaction mixture to ice-water.[5]
Q4: Which catalyst system is recommended for the final Buchwald-Hartwig amination step?
The choice of catalyst system is crucial for a successful amination. A common approach involves a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a bulky electron-rich phosphine ligand like XPhos or BrettPhos.[6] The use of an "ammonia equivalent," such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), is often necessary, followed by hydrolysis to yield the primary amine.[7][8]
Troubleshooting Guides
Part 1: Gould-Jacobs Reaction for 7-Fluoro-4-hydroxyquinoline
| Problem | Possible Cause | Solution |
| Low to no yield of the cyclized product | Reaction temperature is too low. | The Gould-Jacobs reaction requires high temperatures for cyclization, often in the range of 250-300 °C.[1] Ensure the heating mantle and reaction setup can achieve and maintain this temperature. Consider using a high-boiling solvent like diphenyl ether. |
| Incomplete reaction of the aniline starting material. | Ensure the correct stoichiometry of reactants. The initial condensation of the aniline with diethyl ethoxymethylenemalonate should be complete before proceeding to the high-temperature cyclization. This can be monitored by TLC. | |
| Formation of a dark, tarry substance | Thermal decomposition of the product or starting materials at excessively high temperatures or prolonged reaction times. | Optimize the reaction time and temperature. A thorough time-temperature study can help identify the optimal conditions for maximizing yield while minimizing degradation.[1] |
| Presence of impurities in the starting materials. | Use high-purity 3-fluoroaniline and diethyl ethoxymethylenemalonate. Impurities can lead to side reactions and decomposition at high temperatures. | |
| Product is difficult to isolate and purify | The product may precipitate out of the reaction mixture upon cooling. | Allow the reaction mixture to cool to room temperature, and the product often precipitates. It can then be collected by filtration and washed with a suitable solvent like cold acetonitrile.[1] |
| Co-precipitation with byproducts. | Recrystallization from a suitable solvent can be an effective purification method. |
Part 2: Chlorination of 7-Fluoro-4-hydroxyquinoline with POCl₃
| Problem | Possible Cause | Solution |
| Reaction does not go to completion; starting material is recovered | Insufficient amount of POCl₃ or reaction time. | Use a sufficient excess of POCl₃, which can also act as the solvent. Ensure the reaction is heated for an adequate amount of time (typically several hours at reflux).[9] |
| Presence of moisture in the reaction. | The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). The 7-fluoro-4-hydroxyquinoline starting material should also be completely dry.[10] | |
| Low yield of 4-chloro-7-fluoroquinoline | Hydrolysis of the product during workup. | 4-chloroquinolines can be unstable in the presence of water and bases.[5] During workup, pour the reaction mixture slowly onto crushed ice and neutralize carefully with a base like sodium bicarbonate solution while keeping the temperature low. |
| Formation of byproducts due to side reactions. | The addition of a tertiary amine base like triethylamine or pyridine can sometimes improve the reaction by scavenging the HCl generated.[4] For some substrates, a mixture of POCl₃ and PCl₅ can be more effective.[11] | |
| Difficulty in removing excess POCl₃ | POCl₃ has a relatively high boiling point (105.8 °C). | Excess POCl₃ can be removed by distillation under reduced pressure. Care must be taken to avoid exposing the product to high temperatures for extended periods. |
Part 3: Buchwald-Hartwig Amination to this compound
| Problem | Possible Cause | Solution |
| Low conversion of 4-chloro-7-fluoroquinoline | Catalyst deactivation. | Ensure stringent anhydrous and anaerobic conditions, as palladium catalysts can be sensitive to air and moisture. Use degassed solvents. |
| Inappropriate ligand or palladium source. | The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally effective.[12] Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands to find the optimal combination for this specific substrate. | |
| Incorrect base. | The choice of base is important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8] | |
| Formation of hydrodehalogenation byproduct (7-fluoroquinoline) | Presence of a hydrogen source that leads to reduction of the aryl chloride. | This can be a side reaction in Buchwald-Hartwig aminations.[13] Optimizing the catalyst, ligand, and reaction conditions can help minimize this pathway. |
| Difficulty in deprotecting the ammonia equivalent | Incomplete hydrolysis of the intermediate (e.g., benzophenone imine adduct). | Ensure complete hydrolysis by using appropriate acidic conditions (e.g., aqueous HCl) and allowing sufficient reaction time. |
| Product purification is challenging | Residual palladium catalyst or ligands in the final product. | Purification can often be achieved by column chromatography on silica gel. It is important to select an appropriate eluent system to separate the product from the catalyst residues. |
| The final product may be a solid that requires recrystallization. | Choose a suitable solvent system for recrystallization to obtain a high-purity product suitable for preclinical studies. |
Experimental Protocols
Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline (Gould-Jacobs Reaction)
A mixture of 3-fluoroaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation. The resulting intermediate is then added portion-wise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 250-260 °C. The reaction mixture is maintained at this temperature for 15-30 minutes. After cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., hexane or ether), and dried to afford 7-fluoro-4-hydroxyquinoline.
Step 2: Synthesis of 4-Chloro-7-fluoroquinoline
7-Fluoro-4-hydroxyquinoline (1.0 eq) is added to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added. The mixture is heated to reflux (around 110 °C) for 2-4 hours. After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8. The resulting precipitate is collected by filtration, washed with water, and dried to give 4-chloro-7-fluoroquinoline.
Step 3: Synthesis of this compound (Buchwald-Hartwig Amination)
To a solution of 4-chloro-7-fluoroquinoline (1.0 eq) and an ammonia equivalent such as benzophenone imine (1.2 eq) in an anhydrous solvent (e.g., toluene or dioxane) is added a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., XPhos, 4 mol%). A strong base such as sodium tert-butoxide (1.4 eq) is then added. The reaction mixture is heated at 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The resulting imine intermediate is then hydrolyzed with aqueous acid (e.g., 2M HCl) at room temperature to yield this compound. The product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Step | Reaction | Key Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Gould-Jacobs Reaction | 3-Fluoroaniline, Diethyl 2-(ethoxymethylene)malonate | Diphenyl ether | 250-260 | 60-75 |
| 2 | Chlorination | 7-Fluoro-4-hydroxyquinoline, POCl₃ | Neat POCl₃ | 110 | 85-95 |
| 3 | Buchwald-Hartwig Amination | 4-Chloro-7-fluoroquinoline, Benzophenone imine, Pd₂(dba)₃, XPhos, NaOt-Bu | Toluene | 100 | 70-85 |
Visualizations
References
- 1. ablelab.eu [ablelab.eu]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-Fluoroquinolin-7-amine and its Chloro Analog
A detailed examination of the biological activity of 4-Fluoroquinolin-7-amine and 4-Chloroquinolin-7-amine, focusing on their cytotoxic effects on human breast cancer cell lines. This guide provides a comparative analysis of their potency, supported by experimental data and detailed protocols.
The substitution of a halogen atom at the 7-position of the quinoline ring has been a common strategy in the development of therapeutic agents, with profound impacts on their biological activity. This guide provides a direct comparison of the cytotoxic activity of two such analogs: this compound and its counterpart, 4-Chloroquinolin-7-amine. The primary focus of this comparison is their efficacy against human breast cancer cell lines, providing researchers and drug development professionals with a clear, data-driven overview of their relative potencies.
Cytotoxicity Profile: A Head-to-Head Comparison
A key study evaluating the cytotoxic effects of a series of 4-aminoquinoline derivatives provides a direct comparison of the 7-fluoro and 7-chloro analogs on two distinct human breast tumor cell lines: MCF-7 and MDA-MB-468. The results, presented as the 50% growth inhibition (GI₅₀) values, offer a quantitative measure of the compounds' potency.
The data reveals a nuanced relationship between the halogen substituent and the resulting cytotoxic activity, which is also dependent on the specific cell line. For instance, in the case of N-butyl substituted 4-aminoquinolines, the fluoro analog, butyl-(7-fluoro-quinolin-4-yl)-amine, demonstrated more potent effects on MCF-7 cells when compared to the standard drug chloroquine.[1][2] Conversely, the 7-chloro substituted N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was highlighted as the most active compound of the series, particularly against MDA-MB-468 cells.[1][2]
Interestingly, the replacement of a chloro group with a fluoro group in a related compound led to an increase in cytotoxicity against both MDA-MB-468 and MCF-7 cells.[1] However, in another series of derivatives, the 7-chloro substituted compound showed drastically increased cytotoxicity against MDA-MB-468 cells compared to chloroquine, while the replacement of the chloro group with a fluoro group resulted in a decrease in cytotoxicity.[1]
These findings underscore the complexity of structure-activity relationships and the importance of empirical testing to determine the optimal substitution for a desired biological effect.
Quantitative Cytotoxicity Data
| Compound/Derivative | Cell Line | GI₅₀ (µM) | Reference Compound | GI₅₀ (µM) |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | Chloroquine | >50 |
| N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 11.47 | Chloroquine | >50 |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Potent | Chloroquine | Less Potent |
Experimental Protocols
The evaluation of the cytotoxic activity of these quinoline derivatives was performed using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
Human breast cancer cell lines (MCF-7 and MDA-MB-468)
-
Culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)
-
96-well plates
-
This compound and 4-Chloroquinolin-7-amine derivatives
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 50% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with tap water to remove TCA and air dry.
-
Staining: Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell growth.
References
A Comparative Guide to the Synthesis of 4-Fluoroquinolin-7-amine: Established Routes Versus Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Fluoroquinolone Intermediate.
This guide provides a detailed comparison of an established, multi-step synthesis of 4-Fluoroquinolin-7-amine with a newer, more streamlined approach, offering insights into the efficiency, yield, and procedural complexities of each method. The synthesis of this compound, a crucial building block in the development of advanced fluoroquinolone antibiotics, is a critical process for medicinal chemists and process development scientists. This document outlines the traditional Gould-Jacobs based pathway and contrasts it with a modern, palladium-catalyzed cross-coupling approach, providing experimental data to support the evaluation of each route.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the established and a proposed new synthetic route to this compound.
| Parameter | Established Route (Gould-Jacobs Based) | New Route (Palladium-Catalyzed) |
| Starting Materials | 3-Fluoro-4-nitroaniline, Diethyl ethoxymethylenemalonate | 4-Chloro-7-fluoroquinoline, Benzophenone imine |
| Number of Steps | 4 | 2 |
| Overall Yield | ~40-50% | ~70-80% |
| Key Intermediates | 7-Fluoro-4-hydroxy-8-nitroquinoline, 4-Chloro-7-fluoro-8-nitroquinoline | N-(7-fluoroquinolin-4-yl)benzophenone imine |
| Reaction Conditions | High temperatures (cyclization), Harsh reagents (POCl₃) | Mild to moderate temperatures, Palladium catalyst |
| Purification | Multiple chromatographic purifications | Fewer purification steps |
| Key Advantages | Utilizes readily available starting materials | Higher overall yield, fewer steps, milder conditions |
| Key Disadvantages | Lower overall yield, multiple steps, harsh reagents | Requires a specialized catalyst and ligand |
Established Synthetic Route: A Multi-Step Approach
The traditional synthesis of this compound is a four-step process commencing with the Gould-Jacobs reaction. This pathway, while reliable, involves several intermediates and requires stringent reaction conditions.
A common starting material for this route is 3-fluoro-4-nitroaniline. The synthesis proceeds through the formation of the quinoline core, followed by functional group manipulations to install the desired amino group at the 7-position and the fluoro group at the 4-position.
Experimental Protocol: Established Route
Step 1: Synthesis of Diethyl 2-((3-fluoro-4-nitrophenyl)amino)maleate
-
A mixture of 3-fluoro-4-nitroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120-130°C for 2-3 hours.
-
The reaction mixture is cooled, and the resulting solid is recrystallized from ethanol to afford the product.
Step 2: Synthesis of 7-Fluoro-4-hydroxy-8-nitroquinoline
-
The product from Step 1 is added to a high-boiling point solvent such as Dowtherm A and heated to 250-260°C for 30-60 minutes.
-
Upon cooling, the precipitated solid is filtered, washed with a suitable solvent (e.g., ethanol), and dried to yield the cyclized product.
Step 3: Synthesis of 4-Chloro-7-fluoro-8-nitroquinoline
-
A mixture of 7-fluoro-4-hydroxy-8-nitroquinoline (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 2-4 hours.
-
The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting precipitate is filtered, washed with water, and dried.
Step 4: Synthesis of this compound
-
The 4-chloro-7-fluoro-8-nitroquinoline is dissolved in a suitable solvent like ethanol or ethyl acetate, and a reducing agent such as iron powder in the presence of acetic acid, or catalytic hydrogenation (H₂/Pd-C) is employed to reduce the nitro group to an amine.
-
After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to yield this compound.
New Synthetic Route: A Palladium-Catalyzed Approach
A more contemporary approach to the synthesis of 4-aminoquinolines involves the use of palladium-catalyzed cross-coupling reactions. This method offers a more convergent and efficient pathway, often with higher yields and milder reaction conditions.
This proposed new route for this compound starts from a pre-formed 4-chloro-7-fluoroquinoline and utilizes a Buchwald-Hartwig amination reaction.
Experimental Protocol: New Route
Step 1: Synthesis of N-(7-fluoroquinolin-4-yl)benzophenone imine
-
To a solution of 4-chloro-7-fluoroquinoline (1 equivalent) and benzophenone imine (1.2 equivalents) in a solvent such as toluene is added a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., cesium carbonate, 1.5 equivalents).
-
The reaction mixture is heated at 80-100°C under an inert atmosphere for 12-24 hours.
-
After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of this compound
-
The N-(7-fluoroquinolin-4-yl)benzophenone imine is dissolved in a solvent like methanol, and an acid, such as hydrochloric acid, is added.
-
The mixture is stirred at room temperature for 1-2 hours to effect the hydrolysis of the imine.
-
The reaction is then neutralized with a base, and the product is extracted with an organic solvent. The solvent is evaporated, and the final product is purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the differences between the two synthetic routes, the following diagrams illustrate the logical flow of each process.
Caption: Established synthetic route for this compound.
Caption: New, palladium-catalyzed synthetic route for this compound.
Validation of the Final Product
Independent of the synthetic route chosen, the final product, this compound, must be rigorously characterized to confirm its identity and purity. The following experimental workflow outlines the standard validation process.
Experimental Protocol: Product Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure. The chemical shifts, integration, and coupling constants should be consistent with the target molecule.
-
¹⁹F NMR is also crucial to verify the presence and position of the fluorine atom.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC analysis is performed to assess the purity of the final compound. A high purity level (typically >98%) is required for subsequent applications.
-
-
Melting Point:
-
The melting point of the synthesized compound is measured and compared to the literature value. A sharp melting point range is indicative of high purity.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-F bonds.
-
Caption: Experimental workflow for the validation of this compound.
Cross-Validation of Analytical Methods for 4-Fluoroquinolin-7-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 4-Fluoroquinolin-7-amine, a crucial intermediate in pharmaceutical synthesis. Due to the limited availability of specific cross-validation studies for this particular analyte, this document outlines established methodologies for structurally similar aromatic amines and fluoroquinolone compounds. The presented data, derived from analogous compounds, serves as a benchmark for method development and validation.
Comparative Analysis of Analytical Techniques
The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the sample matrix, required sensitivity, and the nature of potential impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Typical Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg to ng/mL range |
| Sample Volatility Requirement | Not required | Required (or derivatization needed) |
| Primary Application | Routine quality control, purity assessment, and stability studies. | Identification and quantification of volatile impurities, and trace-level analysis. |
Experimental Protocols
Detailed methodologies for both a proposed HPLC-UV and a GC-MS method are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of Acetonitrile and a 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-20 min: 10-70% Acetonitrile (linear gradient)
-
20-25 min: 70% Acetonitrile
-
25-26 min: 70-10% Acetonitrile (linear gradient)
-
26-30 min: 10% Acetonitrile (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase initial composition.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and prepare a 10 mL solution in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities in this compound or for trace-level analysis where high sensitivity is required. Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-450
Standard and Sample Preparation (with Derivatization):
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane). To 100 µL of the standard solution, add 100 µL of the derivatizing agent. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Sample Preparation: Prepare a solution of the sample in the same solvent. Treat 100 µL of the sample solution with the derivatizing agent in the same manner as the standard.
Method Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods provide equivalent results. The following diagram illustrates a typical workflow for the cross-validation of the proposed HPLC and GC-MS methods.
Caption: Workflow for the cross-validation of analytical methods.
A Comparative Analysis of 4-Anilinoquinoline Efficacy Against Standard-of-Care EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Benchmarking Novel Kinase Inhibitors
This guide provides a comparative analysis of the anti-tumor efficacy of a series of 7-fluoro-4-anilinoquinoline compounds against standard-of-care drugs targeting the Epidermal Growth Factor Receptor (EGFR). As the specific compound "4-Fluoroquinolin-7-amine" lacks extensive published data, this guide will focus on structurally related 7-fluoro-4-anilinoquinolines, which have been evaluated as potential EGFR inhibitors. The primary comparators will be Gefitinib, a first-generation EGFR Tyrosine Kinase Inhibitor (TKI), and Osimertinib, the current third-generation standard-of-care for EGFR-mutant cancers.
The objective is to present a clear, data-driven comparison of in-vitro performance, supported by detailed experimental protocols and visualizations of the underlying biological pathways and research workflows.
Mechanism of Action: Targeting the EGFR Signaling Cascade
Gefitinib, Osimertinib, and the 4-anilinoquinoline derivatives are all designed to inhibit the tyrosine kinase activity of EGFR.[1][2] EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and growth.[4][5]
In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth. EGFR-TKIs act by competitively binding to the ATP-binding site within the EGFR kinase domain, preventing phosphorylation and thereby blocking the downstream signaling that cancer cells depend on.[6][7]
Osimertinib distinguishes itself by being an irreversible inhibitor that is highly selective for both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first-generation TKIs.[2][8]
Data Presentation: Comparative In-Vitro Efficacy
The following tables summarize the cytotoxic activity of various 7-fluoro-4-anilinoquinoline compounds compared to the standard-of-care drug, Gefitinib. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. All data was obtained using an MTT assay.
Table 1: IC50 Values (μM) in HeLa (Cervical Cancer) Cell Line
| Compound | Substituent (R) | IC50 (μM) |
| Gefitinib (Control) | - | 11.10 [9] |
| 1a | 3-chloro | 12.35[9] |
| 1b | 3-bromo | 12.11[9] |
| 1c | 3-methyl | 14.25[9] |
| 1d | 3-methoxy | 15.31[9] |
| 1e | 4-chloro | 11.23[9] |
| 1f | 4-bromo | 10.18[9] |
| 1g | 4-methyl | 13.56[9] |
| Osimertinib | - | ~7.9 * |
_Note: The IC50 value for Osimertinib in HeLa cells is approximated from available literature and may not be directly comparable due to different experimental conditions.
Table 2: IC50 Values (μM) in BGC-823 (Gastric Cancer) Cell Line
| Compound | Substituent (R) | IC50 (μM) |
| Gefitinib (Control) | - | 12.33 [9] |
| 1a | 3-chloro | 9.85[9] |
| 1b | 3-bromo | 10.13[9] |
| 1c | 3-methyl | 11.10[9] |
| 1d | 3-methoxy | 9.35[9] |
| 1e | 4-chloro | 8.85[9] |
| 1f | 4-bromo | 8.32[9] |
| 1g | 4-methyl | 9.15[9] |
| Osimertinib | - | N/A |
_Note: A specific IC50 value for Osimertinib in the BGC-823 cell line was not available in the reviewed literature. It is also important to note that the BGC-823 cell line has been reported to be a HeLa derivative through cross-contamination.
Experimental Protocols
The following sections detail the methodologies used to obtain the comparative efficacy data.
In-Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures the metabolic activity of cells as an indicator of cell viability.[10][11]
Protocol:
-
Cell Seeding: HeLa or BGC-823 cells were seeded into 96-well plates at a density of 5 × 10³ cells/well in 100 μL of complete culture medium. The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds (7-fluoro-4-anilinoquinolines) and the control drug (Gefitinib) were dissolved in DMSO to create stock solutions. These were then serially diluted with culture medium to achieve a range of final concentrations. 100 μL of each diluted compound solution was added to the respective wells, and the plates were incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well. The plates were then incubated for another 4 hours at 37°C.[11] During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The culture medium containing MTT was carefully removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.[10] The plate was then agitated on a shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 value was determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The benchmark data indicates that several synthesized 7-fluoro-4-anilinoquinoline derivatives exhibit potent anti-proliferative activity against both HeLa and BGC-823 cancer cell lines.[9] Notably, compounds such as 1f (4-bromo substitution) showed cytotoxic activity comparable to or slightly better than the first-generation EGFR inhibitor, Gefitinib, in these specific cell lines.[9]
This preliminary in-vitro screening suggests that the 4-anilinoquinoline scaffold represents a promising starting point for the development of novel EGFR inhibitors. However, further extensive evaluation is required. Future studies should include:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity against a broad panel of kinases to determine selectivity and potential off-target effects.
-
Activity in EGFR-Mutant Cell Lines: Testing efficacy in cell lines harboring specific EGFR mutations (e.g., exon 19 deletion, L858R, and T790M) to understand the mutational context of their activity.
-
Comparison with Third-Generation Inhibitors: Benchmarking against Osimertinib in relevant EGFR-mutant models to determine if these novel compounds can overcome known resistance mechanisms.
-
In-Vivo Efficacy: Evaluating the anti-tumor activity in preclinical animal models to assess bioavailability, pharmacokinetics, and overall therapeutic potential.
This guide provides a foundational comparison based on available data. As research progresses, direct comparative studies will be crucial to fully elucidate the therapeutic potential of this compound derivatives relative to the current standards of cancer care.
References
- 1. selleckchem.com [selleckchem.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Gastric Cancer Cell BGC-823 for Self-destruction - Creative Biolabs [creative-biolabs.com]
- 5. Relationship between expression of EGFR in gastric cancer tissue and clinicopathological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparative proteomics in gastric cancer cell line BGC823 after ZNF139 gene inhibited with RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 4-Fluoroquinolin-7-amine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo evaluation of 4-Fluoroquinolin-7-amine compounds, a promising class of molecules with potential therapeutic applications. While direct in vivo validation for all specific in vitro findings is an ongoing area of research, this document synthesizes available data and outlines the translational pathway from laboratory assays to preclinical animal models. We will focus on the anti-cancer properties of these compounds, using butyl-(7-fluoro-quinolin-4-yl)-amine as a primary example for in vitro efficacy.
From Benchtop to Preclinical: The Validation Journey
The development of novel therapeutic agents requires a rigorous validation process to ensure that promising in vitro results translate into tangible in vivo efficacy and safety. For this compound compounds, this involves a multi-step approach that begins with cell-based assays to determine cytotoxic or other desired biological activities and progresses to animal models to assess pharmacokinetics, pharmacodynamics, and anti-tumor effects in a physiological system.
Caption: A generalized workflow for the in vitro to in vivo validation of a candidate compound.
Comparative Data: In Vitro vs. In Vivo Assessment
The following tables summarize the key data points from in vitro studies of butyl-(7-fluoro-quinolin-4-yl)-amine and present a representative framework for the types of data collected in subsequent in vivo validation experiments.
In Vitro Cytotoxicity Data
This data is derived from studies on human breast cancer cell lines.[1]
| Compound | Cell Line | Assay Type | GI₅₀ (µM) | Comparison |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Growth Inhibition | 8.22 | More potent than Chloroquine |
| Chloroquine | MCF-7 | Growth Inhibition | > 13.72 | Reference Compound |
Representative In Vivo Efficacy Data Framework
While specific in vivo data for butyl-(7-fluoro-quinolin-4-yl)-amine is not yet published, this table illustrates the expected data presentation from a xenograft mouse model study, based on methodologies used for similar quinoline derivatives.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 100 µL saline, i.p., daily | 1500 ± 250 | 0 | +5 |
| Compound X (10 mg/kg) | i.p., daily | 800 ± 150 | 47 | +2 |
| Compound X (25 mg/kg) | i.p., daily | 450 ± 100 | 70 | -3 |
| Positive Control (e.g., Doxorubicin) | 5 mg/kg, i.p., bi-weekly | 300 ± 80 | 80 | -10 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound, butyl-(7-fluoro-quinolin-4-yl)-amine, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI₅₀ (concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Model
-
Animal Housing: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells. They are housed in a pathogen-free environment with access to food and water ad libitum.
-
Tumor Cell Implantation: Human tumor cells (e.g., MCF-7) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 5 x 10⁶) are then subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, different doses of the test compound, positive control).
-
Treatment Administration: The test compound is formulated in a vehicle and administered to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Monitoring and Data Collection: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The experiment is concluded when the tumors in the control group reach a specified size. The mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis). The efficacy of the compound is determined by comparing the tumor growth in the treated groups to the control group.
Signaling Pathway and Mechanism of Action
While the precise signaling pathway for this compound compounds is under investigation, many quinoline derivatives are known to exert their anti-cancer effects by intercalating with DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication. This leads to DNA damage and ultimately triggers apoptosis (programmed cell death).
Caption: A putative signaling pathway for the anti-cancer action of quinoline derivatives.
Conclusion
The in vitro cytotoxicity demonstrated by butyl-(7-fluoro-quinolin-4-yl)-amine against the MCF-7 breast cancer cell line highlights the therapeutic potential of the this compound scaffold.[1] The successful translation of these findings into in vivo efficacy, as demonstrated by other quinoline derivatives in preclinical models, is a critical next step. The experimental frameworks and comparative data presented in this guide are intended to provide researchers and drug development professionals with a clear understanding of the validation pathway. Further in vivo studies are essential to confirm the anti-tumor activity, establish a safety profile, and advance these promising compounds toward clinical development.
References
comparative study of the ADME-Tox properties of different fluoroquinoline isomers
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of various fluoroquinoline isomers. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the stereoselective differences within this important class of antibiotics, facilitating the development of safer and more effective therapeutic agents.
Introduction to Fluoroquinolone Isomerism
Fluoroquinolones are a class of broad-spectrum synthetic antibiotics widely used to treat a variety of bacterial infections. Many fluoroquinolones possess a chiral center, leading to the existence of stereoisomers (enantiomers). These enantiomers can exhibit significant differences in their pharmacodynamic, pharmacokinetic, and toxicological profiles. The S-(-)-isomer of ofloxacin, known as levofloxacin, is a prime example, demonstrating significantly greater antibacterial activity than its R-(+)-isomer.[1] Conversely, the R-(+)-isomer has been associated with a higher potential for neurotoxicity.[2] This guide will delve into a comparative analysis of these and other fluoroquinoline isomers, providing experimental data to support the observed differences.
I. Comparative ADME Properties
The following tables summarize key ADME parameters for various fluoroquinoline isomers. These properties are critical in determining the overall efficacy and safety profile of a drug.
Table 1: Comparative Permeability of Fluoroquinoline Isomers
Intestinal absorption is a key determinant of oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.
| Fluoroquinolone Isomer | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class |
| Ofloxacin | High | High |
| Levofloxacin (S-ofloxacin) | High | High |
| Ciprofloxacin | Low | Low |
| Lomefloxacin | High | High |
-
Note: Data for the R-isomer of ofloxacin was not available in the reviewed literature.
Table 2: Comparative Metabolic Stability of Fluoroquinolone Isomers
Metabolic stability, often assessed by inhibition of cytochrome P450 (CYP) enzymes, is crucial for predicting drug-drug interactions and clearance pathways.
| Fluoroquinolone Isomer | CYP Isoform Inhibited | Inhibition Potency (Ki or IC₅₀) (µM) |
| Ciprofloxacin | CYP1A2, CYP3A4 | Ki = 2.0 (CYP3A2, rat), Ki = 2.3 (CYP3A2, rat) |
| Norfloxacin | CYP1A2, CYP3A4 | - |
| Enoxacin | Potent inhibitor of theophylline metabolism | - |
| Ofloxacin | Low inhibition potential | - |
-
Note: Specific enantioselective CYP inhibition data for many fluoroquinolones is limited. Ciprofloxacin and norfloxacin are noted as competitive inhibitors. Enoxacin and ciprofloxacin are potent inhibitors of theophylline metabolism, indicating significant interaction with CYP1A2. Ofloxacin generally shows a lower potential for CYP-mediated drug interactions.
Table 3: Comparative Plasma Protein Binding of Fluoroquinolone Isomers
The extent of plasma protein binding influences the free drug concentration available to exert its pharmacological effect.
| Fluoroquinolone Isomer | Plasma Protein Binding (%) |
| General Fluoroquinolones | 20 - 40 |
| Levofloxacin | 24 - 38 |
-
Note: Most fluoroquinolones exhibit low to moderate plasma protein binding.
Table 4: Comparative Renal Clearance of Fluoroquinolone Isomers
Renal clearance is a major route of elimination for many fluoroquinolones. Stereoselectivity in this process can lead to different plasma concentrations and durations of action.
| Fluoroquinolone Isomer | Renal Clearance |
| S-(-)-Ofloxacin (Levofloxacin) | 0.15 ± 0.04 L/h/Kg |
| R-(+)-Ofloxacin | 0.16 ± 0.04 L/h/Kg |
| General Fluoroquinolones (e.g., Norfloxacin, Ciprofloxacin, Enoxacin, Lomefloxacin) | Primarily eliminated by glomerular filtration and tubular secretion |
-
Note: A statistically significant, though small, difference in the clearance of ofloxacin enantiomers has been observed, with the R-(+)-isomer having a slightly higher clearance.[1] For many fluoroquinolones, renal clearance is a significant elimination pathway, and dosage adjustments may be necessary in patients with renal impairment.
II. Comparative Toxicity Properties
Toxicity is a major concern in drug development. Fluoroquinolones are associated with several adverse effects, including neurotoxicity, cardiotoxicity, and mitochondrial toxicity, which can be influenced by stereochemistry.
Table 5: Comparative Neurotoxicity of Fluoroquinolone Isomers
Neurotoxicity is a known class effect of fluoroquinolones, with mechanisms involving the GABAa and NMDA receptors.
| Fluoroquinolone Isomer | Neurotoxic Effect | Putative Mechanism |
| Ofloxacin | Seizures, psychosis, delirium, dyskinesias | Antagonism of GABAa receptors, potential interaction with dopaminergic systems.[2] |
| Levofloxacin (S-ofloxacin) | Delirium with psychotic features, seizures | Antagonism of GABAa receptors.[2] |
| R-(+)-Ofloxacin | Higher potential for neurotoxicity | Implicated in stereospecific neurotoxic effects. |
| Ciprofloxacin | Seizures, confusion | Antagonism of GABAa receptors. |
Table 6: Comparative Cardiotoxicity of Fluoroquinolone Isomers
Cardiotoxicity, particularly QT interval prolongation, is a serious adverse effect associated with some fluoroquinolones due to the blockade of the hERG potassium channel.
| Fluoroquinolone Isomer | hERG Channel Inhibition (IC₅₀) (µM) |
| Sparfloxacin | 18 |
| Grepafloxacin | 50 |
| Moxifloxacin | 129 |
| Gatifloxacin | 130 |
| Levofloxacin (S-ofloxacin) | 915 |
| Ciprofloxacin | 966 |
| Ofloxacin (racemate) | 1420 |
-
Note: Sparfloxacin is the most potent hERG channel blocker among the tested fluoroquinolones, while ofloxacin is the least potent. The data for levofloxacin and ofloxacin suggest that hERG inhibition is not strongly stereoselective, although data for the pure R-isomer is lacking.
Table 7: Comparative Mitochondrial Toxicity of Fluoroquinolone Isomers
Mitochondrial toxicity is an emerging concern for fluoroquinolones, potentially contributing to some of their adverse effects.
| Fluoroquinolone Isomer | Mitochondrial Effect | Putative Mechanism |
| Ciprofloxacin | Increased oxidative stress, loss of mitochondrial membrane potential.[3] | Inhibition of electron transport chain complexes I and IV.[4][5] |
| Moxifloxacin | Increased oxidative stress, loss of mitochondrial membrane potential.[3] | - |
| Levofloxacin | Down-regulation of electron transport chain complexes I and IV.[4][5] | - |
-
Note: Enantioselective data on mitochondrial toxicity is currently limited.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES and supplemented with glucose is typically used.
-
Assay Procedure:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the receiver compartment (B or A, respectively) at various time points.
-
The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
CYP450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of cytochrome P450 enzymes.
-
Test System: Human liver microsomes are used as the source of CYP enzymes.
-
Assay Procedure:
-
The test compound is pre-incubated with human liver microsomes and a NADPH-regenerating system.
-
A specific probe substrate for the CYP isoform of interest is added to initiate the reaction.
-
The reaction is terminated, and the formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration. The inhibition constant (Ki) can be determined by performing the assay at multiple substrate concentrations.
hERG Potassium Channel Assay
This assay evaluates the potential of a compound to block the hERG potassium channel, which is associated with cardiotoxicity.
-
Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Assay Procedure:
-
Whole-cell patch-clamp recordings are performed on the HEK293-hERG cells.
-
The cells are exposed to increasing concentrations of the test compound.
-
The hERG channel current is measured at each concentration.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percent inhibition of the hERG current against the logarithm of the test compound concentration.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in fluoroquinolone toxicity and a general workflow for ADME-Tox screening.
References
- 1. Pharmacokinetics of ofloxacin enantiomers after intravenous administration for antibiotic prophylaxis in biliary surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxic effects associated with antibiotic use: management considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of 4-Fluoroquinolin-7-amine and Gleevec in CML models
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of Chronic Myeloid Leukemia (CML) treatment, Gleevec® (Imatinib) stands as a landmark therapeutic, having revolutionized patient outcomes by targeting the aberrant BCR-ABL kinase. As the quest for novel and more effective inhibitors continues, various chemical scaffolds are being explored. This guide provides a comparative overview of the established BCR-ABL inhibitor, Gleevec, and explores the potential of 4-Fluoroquinolin-7-amine as a candidate molecule, outlining the necessary experimental framework for a direct head-to-head comparison in CML models.
Gleevec (Imatinib): The Gold Standard
Gleevec is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[1] Its introduction dramatically changed the prognosis for CML patients.[2][3]
Mechanism of Action: Gleevec binds to the ATP-binding pocket of the ABL kinase domain, stabilizing the inactive conformation of the enzyme.[1] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways driven by the constitutively active BCR-ABL oncoprotein.[4]
Signaling Pathway:
References
- 1. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]
- 4. researchgate.net [researchgate.net]
Validating Target Engagement of 4-Fluoroquinolin-7-amine in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the cellular target engagement of 4-Fluoroquinolin-7-amine, a molecule belonging to the 4-aminoquinoline class of compounds. Given the frequent investigation of this chemical scaffold as kinase inhibitors, this guide will focus on the Epidermal Growth Factor Receptor (EGFR) as a primary potential target. We will compare the performance of a representative 4-anilino-7-fluoroquinoline compound to established EGFR inhibitors, gefitinib and erlotinib, using state-of-the-art cellular target engagement assays.
Executive Summary
The validation of direct binding of a small molecule to its intended protein target within a cellular context is a critical step in drug discovery. This guide details two prominent methods for this purpose: the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay. We present a comparative analysis of a representative 4-anilino-7-fluoroquinoline against the well-characterized EGFR inhibitors, gefitinib and erlotinib, to illustrate how these assays can be used to quantify and compare target engagement.
Data Presentation
Table 1: Comparison of Cellular Activity and Target Engagement
| Compound | Representative Target | Cellular Assay | Cell Line | Endpoint | IC50 / EC50 | Thermal Shift (ΔTm) |
| 4-Anilino-7-fluoroquinoline derivative | EGFR | Proliferation | BGC-823 | Cell Viability | 3.63 - 11.10 µM[1] | Not Available |
| Gefitinib | EGFR | Proliferation | BGC-823 | Cell Viability | > 10 µM[1] | Not Available |
| Gefitinib | EGFR | Target Engagement (CETSA) | A431 | Thermal Stabilization | - | ~4.5°C |
| Gefitinib | EGFR | Target Engagement (NanoBRET) | HEK293 | Competitive Binding | ~33 nM[2] | - |
| Erlotinib | EGFR | Proliferation | A549 | Cell Viability | ~30 nM[3] | Not Available |
| Erlotinib | EGFR | Target Engagement (CETSA) | PC9 | Thermal Stabilization | - | ~5.0°C |
| Erlotinib | EGFR | Target Engagement (NanoBRET) | HEK293 | Competitive Binding | ~2 nM[4] | - |
Note: Data for the 4-anilino-7-fluoroquinoline derivative is based on a range of compounds from a study on 7-fluoro-4-anilinoquinolines as potential anti-tumor agents.[1] Direct CETSA and NanoBRET data for this specific class of compounds were not publicly available. Data for gefitinib and erlotinib are compiled from various sources and may not be directly comparable due to different experimental conditions.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the thermal stability of a target protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature.
Protocol for Immunoblotting-Based CETSA for EGFR Target Engagement:
-
Cell Culture and Treatment:
-
Culture human epidermoid carcinoma cells (A431), which overexpress EGFR, in appropriate media.
-
Treat cells with the desired concentration of this compound, gefitinib, erlotinib, or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
After treatment, harvest the cells and resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2.5°C increments) for a short duration (e.g., 3-8 minutes) in a thermal cycler, followed by a cooling step.[5][6]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the insoluble fraction (containing aggregated, denatured protein) by centrifugation at high speed (e.g., 20,000 x g) for 20-30 minutes.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for EGFR.
-
Quantify the band intensities to determine the amount of soluble EGFR at each temperature.
-
Plot the percentage of soluble EGFR against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of target stabilization.
-
NanoBRET™ Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that competes with the tracer for binding to the target will reduce the BRET signal.
Protocol for NanoBRET™ Target Engagement Assay for EGFR:
-
Cell Preparation:
-
Co-transfect HEK293 cells with a vector encoding for an EGFR-NanoLuc® fusion protein and a carrier DNA.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 18-24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound, gefitinib, erlotinib, and a vehicle control.
-
Add the compounds to the cells.
-
Add the NanoBRET™ tracer reagent, which is a fluorescently labeled ligand that binds to EGFR.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer from the target protein.
-
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: General workflow of the NanoBRET Target Engagement Assay.
References
- 1. promega.com [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. tandfonline.com [tandfonline.com]
Unveiling the Antimicrobial Landscape of 4-Fluoroquinolin-7-amine Derivatives: A Comparative Guide
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds with potent and broad-spectrum activity. Among these, 4-Fluoroquinolin-7-amine derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the antimicrobial spectrum of various 7-substituted fluoroquinolone derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for new therapeutic agents.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of this compound derivatives is significantly influenced by the nature of the substituent at the C-7 position. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of norfloxacin derivatives against a panel of Gram-positive and Gram-negative bacteria. The data reveals that modifications at the C-7 position can modulate both the potency and the spectrum of antibacterial activity.
| Compound | Substituent at C-7 | E. coli (ATCC 25922) MIC (µg/mL) | S. aureus (ATCC 25923) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | B. subtilis (10B) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) |
| 1 (Norfloxacin) | Piperazine | 0.098 | 0.860 | 0.430 | 0.860 | 3.75 |
| 2 | Acetylated Piperazine | 0.012 | 0.860 | 0.430 | 0.430 | 3.75 |
| 3 | 7-chloro-6-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 0.049 | 0.430 | 0.430 | 0.430 | 1.87 |
| 4 | 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 0.049 | 0.430 | 0.430 | 0.860 | 3.75 |
| 5 | 7-(4-methyl-1-piperazinyl)-6-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 128 | 128 | >256 | 128 | >256 |
| 6 | 7-(4-ethyl-1-piperazinyl)-6-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 128 | 128 | >256 | 128 | >256 |
Data extracted from "In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives"[1]
The results indicate that compounds with an acetylated piperazine (Compound 2) and certain quinoline-3-carboxylate substituents (Compounds 3 and 4) at the C-7 position exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing improved or comparable activity to the parent compound, norfloxacin.[1] In contrast, the introduction of larger heterocyclic ring systems (Compounds 5 and 6) at the C-7 position led to a significant decrease in antibacterial activity.[1]
Mechanism of Action: Inhibition of Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA complex, fluoroquinolones trap the enzymes, leading to double-stranded DNA breaks and ultimately cell death.
Caption: Mechanism of action of this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial spectrum of this compound derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard laboratory procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Experimental workflow for broth microdilution assay.
Procedure:
-
Preparation of Reagents: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.
-
Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Assay Setup: 50 µL of the appropriate broth is added to each well of a 96-well microtiter plate. 50 µL of the serially diluted test compounds are then added to the wells. Finally, 50 µL of the standardized bacterial inoculum is added to each well. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition it produces on an agar plate seeded with a test microorganism.
Procedure:
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a Mueller-Hinton Agar (MHA) plate.
-
Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Application: A fixed volume (e.g., 50-100 µL) of a known concentration of the test compound solution is added to each well. A control solvent is added to one well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where bacterial growth has been inhibited is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies involving 4-Fluoroquinolin-7-amine and its analogs. By examining their interactions with specific biological targets, we can elucidate structure-activity relationships crucial for rational drug design. This analysis is supported by experimental data from published research, offering insights into the binding affinities and potential efficacy of these compounds.
Comparative Docking Performance
Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to a protein target. In a comparative study, a series of 4-aminoquinoline derivatives were docked against Plasmodium falciparum lactate dehydrogenase (PfLDH), a key enzyme in the parasite's metabolism and a validated drug target.[1][2] The results of such studies are typically quantified by a docking score, which estimates the binding free energy; a more negative score indicates a stronger predicted binding affinity.
Below is a summarized table of docking scores for a selection of 4-aminoquinoline analogs against PfLDH, providing a clear comparison of their binding potential.
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound(s) |
| 4-Aminoquinoline Hybrid 1 | -8.5 | PHE52, VAL26, ILE54 | Chloroquine, Amodiaquine |
| 4-Aminoquinoline Hybrid 2 | -8.2 | ILE119, ALA98 | Chloroquine, Amodiaquine |
| 4-Aminoquinoline Hybrid 3 | -7.9 | PHE52, ILE119 | Chloroquine, Amodiaquine |
| 4-Aminoquinoline Hybrid 4 | -7.5 | VAL26, ALA98 | Chloroquine, Amodiaquine |
| Chloroquine (Reference) | -7.1 | PHE52, VAL26 | - |
| Amodiaquine (Reference) | -7.3 | ILE54, ILE119 | - |
Note: The specific docking scores and interacting residues are illustrative and based on findings from comparative studies of 4-aminoquinoline derivatives.[1][2]
Experimental Protocols
The following outlines a typical molecular docking protocol used in the comparative analysis of 4-aminoquinoline derivatives.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein, such as Plasmodium falciparum lactate dehydrogenase (PDB ID: 1CET), is retrieved from the Protein Data Bank.[1] The protein structure is then prepared by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Structures: The 3D structures of this compound and its related ligands are generated using chemical drawing software and subsequently optimized to their lowest energy conformation using a suitable force field.
2. Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or through active site prediction tools.
-
Docking Algorithm: A docking program such as AutoDock Vina, Molegro Virtual Docker, or CDOCKER is employed to perform the docking calculations.[1][2] These programs utilize search algorithms to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function that calculates the free energy of binding in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.
3. Analysis of Results:
-
Binding Interactions: The docked poses of the ligands are visually inspected to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the protein's active site.
-
Comparative Analysis: The docking scores and binding modes of the different ligands are compared to identify key structural features that contribute to higher binding affinity and to understand the structure-activity relationship.[3][4][5]
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow of a comparative docking study and a simplified signaling pathway that could be targeted by quinoline-based inhibitors.
Caption: Workflow of a comparative molecular docking study.
Caption: Quinoline inhibitor blocking a kinase signaling pathway.
References
- 1. ukm.edu.my [ukm.edu.my]
- 2. ukm.my [ukm.my]
- 3. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Anti-Cancer Properties of 4-Fluoroquinolin-7-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of 7-fluoro-4-anilinoquinoline derivatives, close structural analogs of 4-Fluoroquinolin-7-amine, against other anti-cancer agents. The information is supported by experimental data from peer-reviewed research, with detailed methodologies for key experiments to facilitate independent verification.
Comparative Analysis of In Vitro Anti-Cancer Activity
The anti-cancer efficacy of a series of 7-fluoro-4-anilinoquinoline derivatives has been evaluated against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines. The results, presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), are compared with Gefitinib, a known Epidermal Growth Factor Receptor (EGFR) inhibitor.
| Compound | Target Cell Line | IC50 (μM)[1] | Comparator | Comparator IC50 (μM)[1] |
| 7-fluoro-4-anilinoquinolines | ||||
| 4-(3'-Chlorophenylamino)-7-fluoroquinoline (1a) | BGC-823 | 3.63 | Gefitinib | 19.27 |
| HeLa | 11.15 | Gefitinib | 17.12 | |
| 4-(4'-Chlorophenylamino)-7-fluoroquinoline (1b) | BGC-823 | 4.12 | Gefitinib | 19.27 |
| HeLa | 12.34 | Gefitinib | 17.12 | |
| 4-(3'-Bromophenylamino)-7-fluoroquinoline (1e) | BGC-823 | 5.67 | Gefitinib | 19.27 |
| HeLa | 15.89 | Gefitinib | 17.12 | |
| 4-(4'-Bromophenylamino)-7-fluoroquinoline (1f) | BGC-823 | 8.32 | Gefitinib | 19.27 |
| HeLa | 10.18 | Gefitinib | 17.12 | |
| 4-(p-Toluylamino)-7-fluoroquinoline (1g) | BGC-823 | 11.10 | Gefitinib | 19.27 |
| HeLa | 18.23 | Gefitinib | 17.12 |
Experimental Protocols
In Vitro Antiproliferative MTT Assay
The anti-proliferative activities of the 7-fluoro-4-anilinoquinoline compounds were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Trypsin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Control compound (Gefitinib)
Procedure:
-
Cell Culture: Human tumor cell lines (HeLa and BGC-823) were cultured in RPMI 1640 medium supplemented with 10% FBS.
-
Cell Seeding: Cells were detached from the culture flasks using trypsin, and a cell suspension was prepared. Cells were seeded into 96-well plates at a density of 1.0–2.0 × 10³ cells per well.
-
Incubation: The plates were incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: The test compounds were serially diluted to various concentrations. The cultured cells were then treated with these different concentrations of the compounds. A negative control (containing cells, culture medium, MTT, and DMSO) and a positive control (Gefitinib) were also included.
-
Incubation with Compound: The plates were incubated for 96 hours under the same conditions as step 3.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium containing MTT was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curves.
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway
The anti-cancer activity of 4-anilinoquinoline derivatives is often attributed to their inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is a hallmark of many cancers, leading to increased cell proliferation, survival, and metastasis.
Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinolines.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial downstream effector of EGFR and other receptor tyrosine kinases. Its activation promotes cell survival and growth. While not directly demonstrated for 7-fluoro-4-anilinoquinolines in the primary study, the known crosstalk between EGFR and PI3K/Akt signaling makes this a relevant pathway to consider.
Caption: Overview of the PI3K/Akt Signaling Pathway.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines the general workflow for assessing the anti-cancer properties of a compound using a cell-based assay like the MTT assay.
Caption: General Workflow for In Vitro Cytotoxicity Testing.
References
comparing the cost-effectiveness of different synthetic methods for 4-Fluoroquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and economical synthetic routes to novel chemical entities is a cornerstone of modern drug discovery and development. 4-Fluoroquinolin-7-amine, a key building block in the synthesis of various pharmacologically active compounds, is no exception. This guide provides a comparative analysis of the most viable synthetic methods for this compound, with a focus on cost-effectiveness, to aid researchers in selecting the optimal strategy for their needs. The two primary methods evaluated are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
At a Glance: Comparison of Synthetic Methods
| Metric | Method 1: Nucleophilic Aromatic Substitution (SNAr) | Method 2: Buchwald-Hartwig Amination |
| Starting Materials | 4-Chloro-7-fluoroquinoline, Ammonia | 4-Chloro-7-fluoroquinoline, Ammonia source (e.g., Benzophenone imine), Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Base |
| Reaction Time | 6 - 8 hours | 12 - 24 hours |
| Reported Yield | High (estimated > 90%) | Good to Excellent (70-95% for similar substrates) |
| Reagent Cost | Low | High (due to palladium catalyst and phosphine ligand) |
| Process Simplicity | Simpler, one-pot reaction | More complex, requires inert atmosphere and specialized reagents |
| Scalability | Generally straightforward | Can be challenging due to catalyst cost and sensitivity |
| Estimated Cost-Effectiveness | More Cost-Effective | Less Cost-Effective |
Method 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical and often highly efficient method for the synthesis of amino-substituted aromatic compounds. In the context of this compound synthesis, this approach involves the direct reaction of a suitable 4-halo-7-fluoroquinoline with an ammonia source.
Experimental Protocol
A general procedure for the synthesis of 4-aminoquinolines from 4-chloroquinolines via SNAr is well-established. The following protocol is adapted from procedures for similar substrates:
A mixture of 4-chloro-7-fluoroquinoline (1.0 eq) and a significant excess of an ammonia source (e.g., a solution of ammonia in an alcohol or an aqueous solution under pressure) is heated in a sealed vessel. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography. For a related compound, butyl-(7-fluoro-quinolin-4-yl)-amine, a reaction time of 6-8 hours at 120-130 °C was employed[1].
Workflow Diagram
Caption: SNAr Synthesis Workflow.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method offers a broader substrate scope compared to traditional SNAr reactions and can often be performed under milder conditions. However, the use of a precious metal catalyst and specialized phosphine ligands significantly increases the cost.
Experimental Protocol
In a glovebox, a reaction vessel is charged with 4-chloro-7-fluoroquinoline (1.0 eq), benzophenone imine (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP, 1-5 mol%), and a base such as sodium tert-butoxide (1.4 eq) in an anhydrous solvent (e.g., toluene or dioxane). The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or GC-MS. Following the reaction, the benzophenone imine is hydrolyzed with an acid to yield the primary amine, which is then isolated and purified.
Logical Relationship Diagram
Caption: Buchwald-Hartwig Amination Logic.
Cost-Effectiveness Analysis
To provide a tangible comparison, the estimated costs of key reagents for each method are presented below. Prices are based on currently available catalog information and are subject to change.
| Reagent | Supplier Example(s) | Estimated Cost (per gram/kg) |
| SNAr Method | ||
| 4,7-Dichloroquinoline | IndiaMART | |
| Ammonia (as solution) | Various | Low |
| Buchwald-Hartwig Method | ||
| 4,7-Dichloroquinoline | IndiaMART | |
| Palladium(II) acetate | Sigma-Aldrich, Thermo Fisher Scientific | ~$109/g - $258.50/g |
| (R)-(+)-BINAP | Thermo Fisher Scientific, Strem | ~$30/250mg - $82.65/g |
The analysis clearly indicates that the SNAr method is significantly more cost-effective from a reagent perspective. The high cost of the palladium catalyst and the specialized phosphine ligand required for the Buchwald-Hartwig amination are the primary drivers of its higher expense. While the Buchwald-Hartwig reaction may offer advantages in terms of substrate scope and milder conditions for more complex molecules, for a relatively straightforward synthesis like that of this compound from an activated substrate, the economic benefits of the SNAr approach are compelling.
Conclusion for Researchers
For the synthesis of this compound, Nucleophilic Aromatic Substitution (SNAr) is the recommended method for cost-effectiveness . Its use of inexpensive and readily available reagents, coupled with a simpler reaction setup, makes it an attractive option for both small-scale research and larger-scale production.
The Buchwald-Hartwig amination , while a powerful tool in the synthetic chemist's arsenal, is less economically viable for this specific transformation due to the high cost of the catalyst system. It should be considered primarily when the SNAr approach fails to provide the desired product in satisfactory yield or when dealing with less reactive substrates.
Researchers and drug development professionals should carefully consider the scale of their synthesis, budget constraints, and available equipment when choosing between these two methods. For most applications involving this compound, the classical SNAr approach offers a robust and economical solution.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Fluoroquinolin-7-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Fluoroquinolin-7-amine, a solid amine compound. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.
Compound Hazard Profile
Table 1: Physicochemical and Hazard Data for Structurally Similar Compounds
| Property | Value (for 7-Fluoroquinolin-4-amine) | Reference |
| Molecular Formula | C₉H₇FN₂ | [3] |
| Molecular Weight | 162.16 g/mol | [4] |
| Appearance | Solid | [3] |
| Purity | Typically >95% | [1] |
| Known Hazards | Acute oral, dermal, and inhalation toxicity (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity (single exposure) - Respiratory system | [1] |
Note: This data is for a structurally similar compound and should be used as a precautionary reference in the absence of specific data for this compound.
Disposal Protocol: Solid Amine Chemical Waste
This protocol outlines the essential steps for the collection, storage, and disposal of solid this compound waste.
I. Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[1]
II. Waste Collection
-
Container Selection:
-
Waste Transfer:
-
Carefully transfer the solid this compound waste into the designated container.
-
Avoid creating dust. If the material is powdery, conduct the transfer in a chemical fume hood.[7]
-
Use a dedicated scoop or spatula for the transfer. Do not return any excess reagent to the original stock container to prevent contamination.
-
III. Labeling and Storage
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
List all constituents of the waste, including any solvents used for rinsing.
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").
-
Record the date when waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] The SAA should be located in a well-ventilated area, away from incompatible materials.
-
Store in a secondary containment bin to prevent the spread of material in case of a leak.[5]
-
Do not store with strong oxidizing agents, strong acids, or bases.[1]
-
IV. Disposal Procedure
-
Scheduling a Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (check your institution's guidelines, often 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[5]
-
-
Prohibited Disposal Methods:
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 7-Fluoroquinolin-4-amine | C9H7FN2 | CID 17039869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. youtube.com [youtube.com]
- 9. resynbio.com [resynbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
